1-Linoleoyl Glycerol
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2,3-dihydroxypropyl (9E,12E)-octadeca-9,12-dienoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h6-7,9-10,20,22-23H,2-5,8,11-19H2,1H3/b7-6+,10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECGLUPZRHILCT-AVQMFFATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2277-28-3 | |
| Record name | 2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.184 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Biological Significance of 1-Linoleoyl Glycerol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Linoleoyl Glycerol (B35011) (1-LG), a monoacylglycerol comprised of a linoleic acid molecule esterified to a glycerol backbone, is emerging as a significant bioactive lipid with potent anti-inflammatory properties. Primarily recognized for its inhibitory action on Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as Platelet-Activating Factor Acetylhydrolase (PAF-AH), 1-LG is implicated in the modulation of inflammatory pathways relevant to atherosclerosis and other inflammatory conditions. This technical guide provides a comprehensive overview of the biological significance of 1-Linoleoyl Glycerol, detailing its mechanism of action, metabolic pathways, and effects on inflammatory signaling. Quantitative data are summarized, and detailed experimental protocols are provided to facilitate further research and drug development in this area.
Introduction
Monoacylglycerols are critical intermediates in lipid metabolism and are increasingly recognized for their roles as signaling molecules. This compound, specifically, has garnered attention for its potential therapeutic applications stemming from its anti-inflammatory activities. Found in sources such as the roots of Saururus chinensis, 1-LG has demonstrated a capacity to mitigate inflammatory responses, suggesting its potential in the management of cardiovascular and other inflammatory diseases.[1][2] This guide will delve into the core biological functions of 1-LG, with a focus on its interaction with key enzymes and its impact on cellular signaling cascades.
Mechanism of Action: Inhibition of Lp-PLA2/PAF-AH
The principal and most well-characterized biological function of this compound is its inhibition of the enzyme Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as Platelet-Activating Factor Acetylhydrolase (PAF-AH).[1][2][3][4][5]
Lp-PLA2/PAF-AH in Inflammation and Atherosclerosis:
Lp-PLA2 is an enzyme primarily associated with low-density lipoprotein (LDL) particles in circulation.[2] It plays a crucial role in the progression of atherosclerosis by hydrolyzing oxidized phospholipids (B1166683) within LDL particles, leading to the generation of pro-inflammatory mediators such as lysophosphatidylcholine (B164491) (lyso-PC) and oxidized fatty acids.[2] These products contribute to endothelial dysfunction, recruitment of inflammatory cells, and the formation of unstable atherosclerotic plaques.[2] Similarly, PAF-AH inactivates the potent pro-inflammatory mediator Platelet-Activating Factor (PAF).[1][2]
Inhibitory Action of this compound:
This compound acts as an inhibitor of Lp-PLA2/PAF-AH, thereby reducing the production of these pro-inflammatory molecules.[1][2] This inhibitory activity is considered the primary mechanism behind the anti-inflammatory effects of 1-LG. The inhibition of this enzyme has been proposed as a therapeutic strategy for atherosclerosis.[1]
Quantitative Data: Inhibitory Potency
The inhibitory potency of this compound against Lp-PLA2/PAF-AH has been quantified through its half-maximal inhibitory concentration (IC50).
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
| (R)-1-Linoleoyl Glycerol | Lipoprotein-associated phospholipase A2 (Lp-PLA2) | 45.0 | [6][7] |
| (S)-1-Linoleoyl Glycerol | Lipoprotein-associated phospholipase A2 (Lp-PLA2) | 52.0 | [7] |
| This compound (racemic) | Platelet-Activating Factor Acetylhydrolase (PAF-AH) | 45 | [1][2][5] |
Signaling Pathways Modulated by this compound
By inhibiting Lp-PLA2/PAF-AH, this compound indirectly modulates downstream inflammatory signaling pathways. The reduction in pro-inflammatory mediators like lyso-PC and oxidized fatty acids can lead to decreased activation of pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.
Inhibition of Lp-PLA2 and Downstream Inflammatory Signaling
The diagram below illustrates the proposed signaling pathway through which this compound exerts its anti-inflammatory effects.
Effects on Cytokine Production
Consistent with its role in dampening inflammatory signaling, this compound has been shown to mitigate inflammation induced by Apolipoprotein CIII, which is associated with a reduction in the pro-inflammatory cytokine Interleukin-6 (IL-6).[6] While direct quantitative data for 1-LG's effect on a wide range of cytokines is still emerging, studies on related lipid compounds provide a basis for its potential impact.
| Cytokine | Effect of Related Lipids | Cell Type/Model | Reference |
| IL-6 | Reduction | Apolipoprotein CIII-induced inflammation | [6] |
| TNF-α | Modulated by fatty acids | Murine Macrophages | [8] |
| IL-1β | Modulated by fatty acids | Human Monocytes | [5] |
Metabolic Pathway of this compound
As a monoacylglycerol, this compound is subject to enzymatic hydrolysis, which breaks the ester bond to release its constituent parts: linoleic acid and glycerol. This process is primarily catalyzed by monoacylglycerol lipase (B570770) (MAGL).
Hydrolysis of this compound
The metabolic breakdown of 1-LG is a straightforward enzymatic process. The resulting linoleic acid and glycerol can then enter their respective metabolic pathways for energy production or be re-esterified into other lipid species.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Protocol for Lp-PLA2/PAF-AH Inhibition Assay (Colorimetric)
This protocol is a generalized procedure for a colorimetric assay to determine the inhibitory activity of this compound on Lp-PLA2/PAF-AH. This method utilizes a synthetic substrate, such as 2-thio-PAF, which releases a thiol group upon hydrolysis by the enzyme. The released thiol reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically.
Materials:
-
Recombinant human Lp-PLA2/PAF-AH enzyme
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2)
-
2-thio-PAF substrate
-
DTNB (Ellman's reagent)
-
This compound (and other test inhibitors)
-
Solvent for inhibitor (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the 1-LG stock solution in Assay Buffer to obtain a range of test concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Prepare the Lp-PLA2/PAF-AH enzyme solution to a working concentration in Assay Buffer.
-
Prepare the 2-thio-PAF substrate solution in Assay Buffer.
-
Prepare the DTNB solution in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
DTNB solution
-
This compound dilution (or vehicle control for 100% activity)
-
Lp-PLA2/PAF-AH enzyme solution
-
-
Include wells for a blank (no enzyme) and a positive control inhibitor if available.
-
-
Pre-incubation:
-
Mix the contents of the wells gently and pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the 2-thio-PAF substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 405-414 nm over time (kinetic mode).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of 1-LG by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol for Lipid Extraction from Biological Samples
This protocol describes a general method for extracting lipids, including monoacylglycerols like 1-LG, from biological samples (e.g., plasma, tissues) using a modified Folch or Bligh-Dyer method.
Materials:
-
Biological sample (e.g., plasma, homogenized tissue)
-
0.9% NaCl solution (or water)
-
Glass centrifuge tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas stream or vacuum concentrator
Procedure:
-
Sample Homogenization (for tissues):
-
Homogenize the tissue sample in a suitable buffer on ice.
-
-
Solvent Extraction:
-
To the sample (e.g., 1 volume of plasma or tissue homogenate), add a mixture of chloroform and methanol (e.g., 2:1 v/v, to a final ratio of 2:1:0.8 chloroform:methanol:sample).
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and to form a single phase.
-
-
Phase Separation:
-
Add 0.2 volumes of 0.9% NaCl solution (or water) to the mixture to induce phase separation.
-
Vortex again for 30 seconds.
-
Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
-
Lipid Phase Collection:
-
Two distinct phases will form: an upper aqueous phase (methanol/water) and a lower organic phase (chloroform) containing the lipids.
-
Carefully collect the lower chloroform phase using a glass Pasteur pipette, avoiding the protein interface.
-
-
Solvent Evaporation:
-
Transfer the collected organic phase to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in a suitable solvent for downstream analysis (e.g., methanol/chloroform for LC-MS).
-
Conclusion
This compound is a bioactive lipid with significant anti-inflammatory properties, primarily mediated through the inhibition of Lp-PLA2/PAF-AH. This mechanism reduces the production of pro-inflammatory lipids, thereby attenuating downstream inflammatory signaling pathways implicated in atherosclerosis and other inflammatory diseases. Its potential as a therapeutic agent warrants further investigation, and the protocols and data presented in this guide provide a foundation for researchers and drug development professionals to explore the full potential of this compound. Future research should focus on elucidating its in vivo efficacy, pharmacokinetic and pharmacodynamic profiles, and its effects on a broader range of inflammatory markers and disease models.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Lipase-catalyzed solvent-free synthesis of monoglycerides from biodiesel-derived crude glycerol: Optimized using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of unsaturated fatty acids on interleukin-1beta production by human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Portal [openresearch.surrey.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Molecular mechanisms by which saturated fatty acids modulate TNF-α expression in mouse macrophage lineage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is Monoacylglycerol? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
1-Linoleoyl Glycerol: A Potent Inhibitor of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzymatic driver of vascular inflammation and a validated biomarker for atherosclerotic cardiovascular disease. By hydrolyzing oxidized phospholipids (B1166683) within low-density lipoprotein (LDL) particles, Lp-PLA2 generates potent pro-inflammatory mediators, namely lysophosphatidylcholine (B164491) (Lyso-PC) and oxidized non-esterified fatty acids, which contribute to all stages of atherogenesis.[1][2] This guide details the inhibitory action of 1-Linoleoyl Glycerol (B35011) against Lp-PLA2, presenting quantitative inhibitory data, a detailed experimental protocol for assessing enzymatic inhibition, and visual representations of the relevant biochemical pathways and experimental workflows.
Introduction to Lp-PLA2 in Atherosclerosis
Lp-PLA2, also known as Platelet-Activating Factor Acetylhydrolase (PAF-AH), is a calcium-independent serine lipase (B570770) produced primarily by inflammatory cells such as macrophages, T-cells, and mast cells.[3] In circulation, approximately 80% of Lp-PLA2 is associated with apolipoprotein B-containing lipoproteins, predominantly LDL.[4][5] Within the arterial intima, LDL particles are susceptible to oxidative modification. Lp-PLA2 specifically hydrolyzes the sn-2 position of oxidized phosphatidylcholine on these LDL particles. This enzymatic action releases lysophosphatidylcholine (Lyso-PC), a bioactive lipid that promotes endothelial dysfunction, chemoattraction of monocytes, and overall vascular inflammation, thereby playing a crucial role in the formation and destabilization of atherosclerotic plaques.[6][7][8] Given its direct involvement in the inflammatory cascade of atherosclerosis, Lp-PLA2 has emerged as a significant therapeutic target for cardiovascular disease.[1]
1-Linoleoyl Glycerol as an Lp-PLA2 Inhibitor
This compound (1-LG), a fatty acid glycerol isolated from the roots of Saururus chinensis, has been identified as an inhibitor of Lp-PLA2 (also referred to as PAF-AH in some literature). Its ability to curb the enzymatic activity of Lp-PLA2 positions it as a molecule of interest for research into anti-atherogenic therapies.
Quantitative Inhibitory Data
The inhibitory potency of this compound and its stereoisomers against Lp-PLA2 has been quantified by determining their half-maximal inhibitory concentration (IC50) values. This metric represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound | Target Enzyme | IC50 Value (µM) |
| 1-Linoleoyl-rac-glycerol (racemic) | Lipoprotein-associated phospholipase A2 (Lp-PLA2) / PAF-AH | 45.0 |
| (R)-1-Linoleoyl Glycerol | Lipoprotein-associated phospholipase A2 (Lp-PLA2) | 45.0 |
| (S)-1-Linoleoyl Glycerol | Lipoprotein-associated phospholipase A2 (Lp-PLA2) | 52.0 |
| Data sourced from MedchemExpress and TargetMol. |
Lp-PLA2 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the central role of Lp-PLA2 in generating pro-inflammatory lipids from oxidized LDL and the point of intervention for this compound.
References
- 1. sjkglobalkc.com [sjkglobalkc.com]
- 2. AID 1293618 - Inhibition of recombinant human Lp-PLA2 using 2-thio-PAF as substrate measured for 10 mins by plate reader analysis - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Lp-PLA2 Solutionsï½Nagase Diagnostics Co., Ltd. [group.nagase.com]
- 6. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. Novel enzymatic method for assaying Lp-PLA2 in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis and Purification of 1-Linoleoyl-sn-glycerol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the synthesis and purification of 1-Linoleoyl-sn-glycerol, a significant monoacylglycerol for various research and development applications. The protocols outlined below describe both enzymatic and chemical synthesis routes, followed by a comprehensive purification procedure using silica (B1680970) gel chromatography.
Introduction
1-Linoleoyl-sn-glycerol is a monoacylglycerol containing the polyunsaturated omega-6 fatty acid, linoleic acid, esterified to the sn-1 position of a glycerol (B35011) backbone. Monoacylglycerols are crucial signaling molecules and serve as precursors for the synthesis of more complex lipids.[1][2] The specific stereochemistry of 1-Linoleoyl-sn-glycerol makes it a valuable tool in studying lipid metabolism, signaling pathways, and for the development of novel therapeutic agents and drug delivery systems.[3] This note provides detailed methodologies for its preparation and isolation to ensure high purity for experimental use.
Synthesis Methodologies
Two primary routes for the synthesis of 1-Linoleoyl-sn-glycerol are presented: enzymatic synthesis, which offers high regioselectivity, and chemical synthesis, which can be a more traditional approach.
Enzymatic Synthesis via Lipase-Catalyzed Esterification
Enzymatic synthesis is favored for its specificity, yielding the desired 1-monoacylglycerol with minimal formation of di- or triglycerides.[4] Immobilized lipases, such as Candida antarctica lipase (B570770) B (Novozym® 435), are highly effective for this purpose.[1][5][6]
Experimental Protocol: Enzymatic Synthesis
-
Materials Preparation:
-
Dry immobilized lipase (e.g., Novozym® 435) in a desiccator over a suitable desiccant for 24 hours prior to use to minimize water content.[1]
-
Ensure glycerol and linoleic acid are of high purity.
-
Use a non-polar organic solvent such as hexane (B92381) or isooctane.[1][4]
-
-
Reaction Setup:
-
In a sealed reaction vessel, combine glycerol and linoleic acid. A 1:1 to 1:2 molar ratio of glycerol to linoleic acid can be employed.[4]
-
Add the organic solvent.
-
Add the dried, immobilized lipase to the mixture. A typical enzyme loading is 5-15% (w/w) of the total substrates.[4]
-
To drive the equilibrium towards ester formation, water can be removed by adding molecular sieves (3Å) to the reaction mixture.[1]
-
-
Reaction Conditions:
-
Maintain the reaction temperature between 40-60°C.[4]
-
Continuously stir the reaction mixture at a constant rate (e.g., 200 rpm) to ensure proper mixing.[1]
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]
-
-
Reaction Termination and Enzyme Recovery:
Chemical Synthesis using a Protected Glycerol Strategy
Chemical synthesis offers an alternative route, often employing protecting groups to ensure the regioselective acylation of the sn-1 position of glycerol.
Experimental Protocol: Chemical Synthesis
-
Protection of Glycerol:
-
Start with a commercially available protected glycerol, such as 2,3-O-isopropylidene-sn-glycerol, to protect the sn-2 and sn-3 hydroxyl groups.[7]
-
-
Acylation:
-
Dissolve the protected glycerol in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Add linoleoyl chloride and a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to the solution.
-
Stir the reaction at room temperature until completion, which can be monitored by TLC.
-
-
Deprotection:
-
After the acylation is complete, the protecting group is removed. For the isopropylidene group, this is typically achieved by treatment with a mild acid in an aqueous solution.
-
The reaction mixture is then neutralized and the product is extracted with an organic solvent.
-
-
Work-up:
-
The organic extract is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-Linoleoyl-sn-glycerol.
-
Purification Protocol: Silica Gel Column Chromatography
The crude product from either synthesis method will contain a mixture of monoglycerides (B3428702), diglycerides, triglycerides, and unreacted starting materials. Purification is essential to isolate the high-purity 1-Linoleoyl-sn-glycerol.[8][9][10]
Experimental Protocol: Purification
-
Column Preparation:
-
Prepare a slurry of silica gel (e.g., Davison grade 923, 100-200 mesh) in a non-polar solvent like petroleum ether or hexane.[8][9]
-
Pour the slurry into a glass chromatography column and allow the silica gel to pack under gravity, ensuring no air bubbles are trapped.
-
Equilibrate the column by washing with the starting eluent.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, such as chloroform (B151607) or the initial elution solvent.[8][9]
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
-
Elution:
-
Elute the column with a gradient of solvents of increasing polarity. A common solvent system is a mixture of petroleum ether (or hexane) and diethyl ether.[8][10]
-
Fraction I (Triglycerides): Elute with a low polarity solvent mixture (e.g., 10% diethyl ether in petroleum ether).[8][10]
-
Fraction II (Diglycerides): Increase the polarity of the eluent (e.g., 25% diethyl ether in petroleum ether) to elute the diglycerides.[8][10]
-
Fraction III (Monoglycerides): Further increase the polarity (e.g., 100% diethyl ether) to elute the desired 1-Linoleoyl-sn-glycerol.[8][10]
-
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the composition of each fraction using TLC.
-
Combine the fractions containing the pure 1-Linoleoyl-sn-glycerol.
-
-
Solvent Removal and Final Product:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified 1-Linoleoyl-sn-glycerol as an oil or waxy solid.
-
Confirm the purity and identity of the final product using analytical techniques such as NMR, Mass Spectrometry, and HPLC.
-
Data Presentation
Table 1: Summary of Enzymatic Synthesis Parameters
| Parameter | Condition | Reference(s) |
| Enzyme | Immobilized Candida antarctica lipase B (Novozym® 435) | [1][5] |
| Substrates | Glycerol, Linoleic Acid | [4] |
| Molar Ratio (Glycerol:Linoleic Acid) | 1:1 to 1:2 | [4] |
| Solvent | Hexane or Isooctane | [1][4] |
| Enzyme Loading | 5-15% (w/w of substrates) | [4] |
| Temperature | 40-60°C | [4] |
| Reaction Time | 8-24 hours | [1][4] |
| Water Removal | Molecular Sieves (3Å) | [1] |
Table 2: Summary of Purification Parameters
| Parameter | Condition | Reference(s) |
| Stationary Phase | Silica Gel (e.g., Davison grade 923, 100-200 mesh) | [8][9] |
| Mobile Phase (Elution Gradient) | Petroleum Ether (or Hexane) and Diethyl Ether | [8][10] |
| Elution of Triglycerides | ~10% Diethyl Ether in Petroleum Ether | [8][10] |
| Elution of Diglycerides | ~25% Diethyl Ether in Petroleum Ether | [8][10] |
| Elution of Monoglycerides | 100% Diethyl Ether | [8][10] |
| Purity of Final Product | >95% (achievable) | [11] |
Visualizations
Caption: Enzymatic Synthesis and Purification Workflow.
Caption: Chemical Synthesis via Protected Glycerol.
References
- 1. benchchem.com [benchchem.com]
- 2. Monoglyceride - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preparation of mono- and diacylglycerols by enzymatic esterification of glycerol with conjugated linoleic acid in hexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent-free enzymatic synthesis of 1,3-diconjugated linoleoyl glycerol optimized by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipase-catalyzed solvent-free synthesis of monoglycerides from biodiesel-derived crude glycerol: Optimized using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. img.antpedia.com [img.antpedia.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Monoglycerides, Diglycerides, and Triglycerides by Silica Gel Column Chromatography [library.aocs.org]
- 11. Preparation of High-Purity Trilinolein and Triolein by Enzymatic Esterification Reaction Combined with Column Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Lipid Extraction of Monoacylglycerols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction of monoacylglycerols (MAGs) from various biological samples. The selection of an appropriate extraction method is critical for accurate quantification and downstream analysis. This document outlines three commonly used methods: the Bligh and Dyer method, the Folch method, and Solid-Phase Extraction (SPE). Comparative data on their efficiency and specific applications are provided to guide the user in selecting the most suitable protocol for their research needs.
Introduction to Monoacylglycerol Extraction
Monoacylglycerols are important signaling molecules and metabolic intermediates. A key example is 2-arachidonoylglycerol (B1664049) (2-AG), an endocannabinoid that plays a crucial role in neurotransmission and inflammation. Accurate measurement of MAGs is essential for understanding their physiological and pathological roles. The choice of extraction method can significantly impact the recovery and purity of MAGs, and therefore, the reliability of experimental results.
This document details two classical liquid-liquid extraction (LLE) methods, Bligh and Dyer and Folch, which are considered gold standards in lipid extraction.[1][2] Additionally, a more modern Solid-Phase Extraction (SPE) protocol is presented, which offers high selectivity and recovery for MAGs, particularly for samples intended for mass spectrometry analysis.[[“]][4]
Comparative Analysis of Extraction Methods
The choice between the Bligh and Dyer, Folch, and SPE methods depends on the sample type, the lipid content of the sample, and the downstream application. The Folch method is generally recommended for samples with a high lipid content (>2%), as the Bligh and Dyer method can lead to an underestimation of total lipids in such samples.[5][6] For tissues with high water content, the Bligh and Dyer method is often suitable.[5] SPE provides a more targeted approach, enabling the enrichment of MAGs and removal of interfering substances, which is particularly advantageous for sensitive analytical techniques like LC-MS/MS.[[“]][4]
Table 1: Comparison of Monoacylglycerol Extraction Methods
| Feature | Bligh and Dyer Method | Folch Method | Solid-Phase Extraction (SPE) |
| Principle | Single-phase chloroform (B151607)/methanol extraction followed by phase separation with water. | Homogenization in a chloroform/methanol mixture, followed by a saline wash to separate phases.[1] | Selective retention of lipids on a solid sorbent and elution with specific solvents. |
| Sample Type | Tissues with high water content (e.g., muscle).[5] | Tissues with low or high lipid content.[5][6] | Plasma, serum, tissue homogenates.[[“]] |
| Advantages | Rapid and uses less solvent than the Folch method.[5] | High recovery of total lipids, especially in fatty samples.[5][6] | High selectivity, high recovery of specific lipid classes, automation-friendly.[[“]][4] |
| Disadvantages | May underestimate lipids in samples with >2% fat content.[5][6] | Requires larger solvent volumes and is more time-consuming.[1] | Can be more expensive per sample; requires method development for new sample types. |
| Typical Recovery | Good for low-lipid samples. | Excellent for a broad range of lipids. | >70% for most lipid classes, can be optimized for higher recovery of specific lipids.[4] |
Experimental Protocols
Protocol 1: Bligh and Dyer Method for Monoacylglycerol Extraction
This protocol is adapted for the extraction of lipids from tissues with high water content.
Materials:
-
Chloroform
-
Methanol
-
Deionized Water
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes with PTFE-lined caps
-
Pasteur pipettes
-
Nitrogen gas stream or vacuum evaporator
Procedure:
-
Homogenization: Homogenize 1 gram of tissue in a mixture of 1 mL of chloroform and 2 mL of methanol.
-
Phase Separation: To the homogenate, add 1 mL of chloroform and mix thoroughly. Then, add 1 mL of deionized water and vortex for 1-2 minutes.
-
Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes to separate the phases. Two distinct layers will form: an upper aqueous layer and a lower organic layer containing the lipids.
-
Lipid Collection: Carefully collect the lower chloroform layer using a glass Pasteur pipette, avoiding the protein interface.
-
Drying: Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum evaporator.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis (e.g., chloroform/methanol 2:1, v/v).
Protocol 2: Folch Method for Monoacylglycerol Extraction
This protocol is a robust method for the extraction of lipids from a wide range of biological samples.[1]
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution (or 0.73% for some applications)
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes with PTFE-lined caps
-
Pasteur pipettes
-
Nitrogen gas stream or vacuum evaporator
Procedure:
-
Homogenization: Homogenize 1 gram of tissue in 20 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Filtration: Filter the homogenate to remove solid particles.
-
Washing: Add 0.2 volumes (4 mL) of 0.9% NaCl solution to the filtrate. Vortex the mixture vigorously for 1-2 minutes.
-
Centrifugation: Centrifuge at 1,000 x g for 10 minutes to facilitate phase separation.
-
Lipid Collection: Aspirate the upper aqueous phase and collect the lower organic phase containing the lipids.
-
Drying: Evaporate the solvent from the organic phase under a nitrogen stream or in a vacuum evaporator.
-
Reconstitution: Dissolve the lipid extract in a suitable solvent for subsequent analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Monoacylglycerol Enrichment
This protocol is designed for the selective extraction and enrichment of monoacylglycerols from plasma or tissue homogenates, ideal for LC-MS analysis.[[“]]
Materials:
-
SPE cartridges (e.g., C18 or specialized lipid extraction cartridges)
-
SPE manifold
-
Methanol
-
Chloroform
-
Deionized Water
-
Elution solvents (specific to the SPE cartridge and target lipids)
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas stream or vacuum evaporator
Procedure:
-
Sample Pre-treatment: For plasma samples, a protein precipitation step is often required. Mix plasma with 3 volumes of cold methanol, vortex, and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins. Collect the supernatant.
-
Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., deionized water).
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove polar impurities while retaining the lipids of interest. The composition of the wash solvent will depend on the specific SPE sorbent.
-
Elution: Elute the monoacylglycerols from the cartridge using a stronger organic solvent or a specific solvent mixture.
-
Drying and Reconstitution: Dry the eluted fraction under nitrogen and reconstitute in a solvent compatible with the analytical instrument.
Table 2: Quantitative Performance of SPE-LC-MS/MS for Monoacylglycerol Analysis
| Parameter | 2-Oleoylglycerol (2-OG) | 1-Palmitoylglycerol (1-PG) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL | 500 ng/mL |
| Recovery | 85-95% | 88-98% |
| Intra-day Precision (%CV) | < 10% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 15% |
Note: These values are representative and may vary depending on the specific matrix, instrumentation, and SPE protocol used.
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Monoacylglycerol Extraction
The following diagram illustrates the general workflow for the extraction and analysis of monoacylglycerols.
Caption: General workflow for monoacylglycerol extraction and analysis.
Monoacylglycerol Signaling Pathway: The Endocannabinoid System
Monoacylglycerols, particularly 2-arachidonoylglycerol (2-AG), are key players in the endocannabinoid signaling system. The following diagram depicts the synthesis and degradation of 2-AG and its interaction with cannabinoid receptors.[7][8][9]
Caption: Synthesis and degradation of 2-arachidonoylglycerol (2-AG).
Troubleshooting
Table 3: Common Problems and Solutions in Monoacylglycerol Extraction
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery of MAGs | Incomplete homogenization. | Ensure tissue is thoroughly homogenized. For tough tissues, consider using a bead beater. |
| Incorrect solvent ratios. | Double-check all solvent measurements and ensure the correct ratios are used for the chosen method. | |
| Inefficient phase separation. | Ensure adequate centrifugation time and speed. For emulsions, adding a small amount of salt can help break them. | |
| Sample Contamination | Carryover of non-lipid components. | During LLE, carefully aspirate the desired layer without disturbing the interface. For SPE, ensure proper washing steps are performed. |
| Plasticizer contamination. | Use glass tubes and solvent-resistant plastics (e.g., PTFE) whenever possible. | |
| Emulsion Formation (LLE) | High concentration of detergents or proteins in the sample. | Centrifuge at a higher speed and for a longer duration. Add a small amount of saturated NaCl solution to help break the emulsion. |
| Inconsistent Results | Variability in sample handling. | Standardize all steps of the protocol, including homogenization time, vortexing duration, and evaporation conditions. |
| Degradation of MAGs. | Process samples quickly and on ice to minimize enzymatic degradation. Store extracts at -80°C under an inert atmosphere (e.g., nitrogen or argon). |
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the extraction of monoacylglycerols from biological samples. The choice of the Bligh and Dyer, Folch, or SPE method should be carefully considered based on the specific research question, sample characteristics, and available analytical instrumentation. By following these detailed procedures and troubleshooting guidelines, researchers can achieve reliable and reproducible quantification of monoacylglycerols, enabling further insights into their critical roles in health and disease.
References
- 1. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. consensus.app [consensus.app]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. vliz.be [vliz.be]
- 6. Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Linoleoyl Glycerol (1-LG) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Linoleoyl Glycerol (1-LG) is a monoacylglycerol that plays a significant role in lipid signaling and metabolism. It is recognized as an inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammatory processes and the pathogenesis of atherosclerosis.[1][2][3] By inhibiting Lp-PLA2, 1-LG reduces the generation of pro-inflammatory mediators, highlighting its potential as a therapeutic agent in inflammatory diseases.[3] These application notes provide a comprehensive guide to preparing stock solutions of 1-LG for use in cell culture experiments, ensuring accurate and reproducible results.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Synonyms | 1-Linoleoyl-rac-glycerol; 1-Monolinolein | [1] |
| Molecular Formula | C₂₁H₃₈O₄ | [2][4] |
| Molecular Weight | 354.5 g/mol | [2][4] |
| CAS Number | 2277-28-3 | [2][4] |
| Solubility | DMF: 10 mg/mLEthanol (B145695): 10 mg/mLEthanol:PBS (pH 7.2) (1:1): 0.5 mg/mL | [4] |
| Purity | ≥90% | [2][4] |
| Storage of Solid | Store at -20°C or -80°C. For long-term stability, store under an inert gas like nitrogen or argon.[5] | |
| Stock Solution Storage | Store in aliquots at -20°C (for up to 1 month) or -80°C (for up to 6 months). Avoid repeated freeze-thaw cycles. | [1] |
| Stability | Stable for at least 2 years when stored properly as a solid.[4] The linoleyl group is susceptible to oxidation.[5][6] |
Signaling Pathway of this compound
This compound's primary mechanism of action is the inhibition of Lipoprotein-associated phospholipase A2 (Lp-PLA2).[3] Lp-PLA2 is an enzyme that hydrolyzes oxidized phospholipids (B1166683) within low-density lipoproteins (LDL), leading to the production of pro-inflammatory mediators such as lysophosphatidylcholine (B164491) and oxidized fatty acids. By inhibiting Lp-PLA2, 1-LG effectively reduces the levels of these inflammatory molecules, which can in turn mitigate inflammatory responses, such as the reduction of IL-6 production.[1][3]
Caption: Signaling pathway of this compound (1-LG) as an inhibitor of Lp-PLA2.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Ethanol
This protocol describes the preparation of a 10 mM stock solution of this compound in ethanol. This stock solution can then be further diluted in cell culture media to achieve the desired final concentration.
Materials:
-
This compound (solid)
-
Anhydrous ethanol (ACS grade or higher)
-
Sterile, amber glass vial with a Teflon-lined cap
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
-
Sterile microcentrifuge tubes for aliquoting
-
Inert gas (e.g., nitrogen or argon), optional but recommended
Procedure:
-
Equilibration: Allow the vial of 1-LG to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh out a desired amount of 1-LG. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3545 mg of 1-LG (Molecular Weight = 354.5 g/mol ).
-
Dissolution: Transfer the weighed 1-LG to a sterile amber glass vial. Add the appropriate volume of anhydrous ethanol. For 0.3545 mg of 1-LG, add 100 µL of ethanol.
-
Mixing: Cap the vial tightly and vortex thoroughly until the 1-LG is completely dissolved. Gentle warming (to 30-35°C) can be used to aid dissolution if necessary.[5]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile amber vial. This step is critical for preventing contamination of cell cultures.
-
Inert Gas Purge (Optional): To enhance stability and prevent oxidation, gently flush the headspace of the vial with an inert gas (nitrogen or argon) for 15-20 seconds before capping.[5]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.[1]
Protocol 2: Preparation of Working Solutions for Cell Culture
Procedure:
-
Thawing: On the day of the experiment, thaw a single aliquot of the 10 mM 1-LG stock solution at room temperature.
-
Dilution: Dilute the stock solution in your complete cell culture medium to the desired final concentration. It is recommended to add the stock solution to the medium dropwise while gently vortexing or swirling to ensure proper dispersion and minimize precipitation.[7]
-
Vehicle Control: Prepare a vehicle control using the same final concentration of ethanol in the cell culture medium as used for the 1-LG treatment. The final concentration of ethanol in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[7][8]
-
Application to Cells: Remove the old medium from your cultured cells and replace it with the freshly prepared medium containing 1-LG or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Experimental Workflow Diagram
The following diagram illustrates the workflow for preparing this compound stock solutions.
Caption: Workflow for the preparation of this compound stock solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Biochemicals - CAT N°: 10008869 [bertin-bioreagent.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 1-Linoleoyl Glycerol for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the direct analysis of monoacylglycerols, such as 1-linoleoyl glycerol (B35011) (1-LG), by GC is challenging due to their low volatility and the presence of polar hydroxyl groups. These characteristics can lead to poor peak shape, thermal degradation, and irreversible adsorption on the GC column. To overcome these limitations, derivatization is a crucial sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior.
This document provides detailed application notes and protocols for two common derivatization methods for 1-linoleoyl glycerol prior to GC analysis: Trimethylsilylation (TMS) and Acetylation . These protocols are designed to be accessible and reproducible for researchers, scientists, and professionals in drug development and related fields.
Principles of Derivatization for GC Analysis
Derivatization in the context of GC analysis involves the chemical modification of a compound to produce a new compound with properties more suitable for analysis. The primary goals of derivatizing this compound are:
-
Increase Volatility: By replacing the active hydrogens on the two free hydroxyl groups of the glycerol backbone with non-polar functional groups, the intermolecular hydrogen bonding is eliminated, which significantly reduces the boiling point and increases the volatility of the analyte.
-
Improve Thermal Stability: The resulting derivatives are generally more stable at the high temperatures required for GC analysis, preventing on-column degradation.
-
Enhance Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, which improves resolution and enhances the accuracy and precision of quantification.
Trimethylsilylation (TMS)
Trimethylsilylation is one of the most common derivatization techniques for compounds containing active hydrogens, such as hydroxyl groups. The reaction involves the replacement of the active hydrogen with a trimethylsilyl (B98337) (-Si(CH₃)₃) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a frequently used silylating reagent, often in the presence of a catalyst like trimethylchlorosilane (TMCS) or a base like pyridine (B92270) to enhance the reaction rate, especially for sterically hindered hydroxyl groups.[1][2] The resulting TMS ethers are significantly more volatile and thermally stable than the original monoglyceride.[2]
Acetylation
Acetylation is another effective method for derivatizing hydroxyl groups. In this reaction, the hydrogen of the hydroxyl group is replaced by an acetyl group (-COCH₃). A common reagent for this is acetic anhydride (B1165640), often used with a catalyst such as pyridine, which also acts as a solvent. The resulting acetylated derivative of this compound is more volatile and less polar, making it suitable for GC analysis.
Experimental Protocols
Protocol 1: Trimethylsilylation of this compound
This protocol details the derivatization of this compound to its trimethylsilyl ether derivative.
Materials and Reagents:
-
This compound (1-LG) standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Pyridine (anhydrous)
-
An appropriate aprotic solvent (e.g., Dichloromethane, Hexane)
-
GC vials (2 mL) with PTFE-lined caps
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for solvent evaporation
Procedure:
-
Sample Preparation: Accurately weigh or transfer a known amount of the 1-LG sample (typically 10-100 µg) into a GC vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial that the sample and solvent are anhydrous, as silylating reagents are moisture-sensitive.[3]
-
Reagent Addition: Add 100 µL of an appropriate aprotic solvent to dissolve the dried sample. To this, add 25 µL of BSTFA and 25 µL of anhydrous pyridine.[2] The pyridine acts as a catalyst, particularly for the sterically hindered secondary hydroxyl group.[2]
-
Reaction: Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.
-
Incubation: Place the vial in a heating block or oven set to 65°C for 20-30 minutes to ensure the reaction goes to completion.[2]
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
GC Analysis: The derivatized sample is now ready for injection into the GC system. Analyze the sample as soon as possible, as TMS derivatives can be susceptible to hydrolysis over time.[2]
Protocol 2: Acetylation of this compound
This protocol describes the derivatization of this compound via acetylation.
Materials and Reagents:
-
This compound (1-LG) standard or sample extract
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Hexane (B92381) (GC grade)
-
Deionized Water
-
GC vials (2 mL) with PTFE-lined caps
-
Microsyringes
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen gas supply for solvent evaporation
Procedure:
-
Sample Preparation: Place a known amount of the 1-LG sample (typically 50-200 µg) into a GC vial. If necessary, evaporate the solvent to complete dryness under a stream of nitrogen.
-
Derivatization Reagent Preparation: Prepare a fresh derivatizing solution by mixing acetic anhydride and pyridine in a 5:1 (v/v) ratio.
-
Reagent Addition: Add 100 µL of the freshly prepared acetic anhydride/pyridine solution to the dried sample in the GC vial.
-
Reaction and Incubation: Tightly cap the vial, vortex briefly, and incubate at 60°C for 1 hour in a heating block or water bath.
-
Reagent Removal: After incubation, cool the vial to room temperature. Dry the sample completely under a gentle stream of nitrogen to remove excess acetic anhydride and pyridine.
-
Extraction: Add 200 µL of deionized water and 500 µL of hexane to the vial. Vortex vigorously for 1 minute to extract the acetylated derivative into the hexane layer.
-
Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer containing the derivatized analyte to a clean GC vial.
-
GC Analysis: The sample is now ready for GC analysis.
Data Presentation: Typical GC Parameters and Expected Results
The following table summarizes typical starting parameters for the GC analysis of derivatized this compound. These parameters may require optimization for specific instruments and applications.
| Parameter | Trimethylsilyl (TMS) Derivative | Acetylated Derivative |
| GC System | Gas Chromatograph with FID or MS detector | Gas Chromatograph with FID or MS detector |
| Column | Non-polar capillary column (e.g., 5% Phenyl Polysiloxane) | Non-polar capillary column (e.g., 5% Phenyl Polysiloxane) |
| 30 m x 0.25 mm ID, 0.25 µm film thickness | 30 m x 0.25 mm ID, 0.25 µm film thickness | |
| Injector Temp. | 280°C | 280°C |
| Detector Temp. | 300°C (FID) or as per MS requirements | 300°C (FID) or as per MS requirements |
| Carrier Gas | Helium or Hydrogen, constant flow (e.g., 1 mL/min) | Helium or Hydrogen, constant flow (e.g., 1 mL/min) |
| Oven Program | Initial: 150°C, hold 1 min | Initial: 160°C, hold 1 min |
| Ramp: 10°C/min to 320°C, hold 5 min | Ramp: 10°C/min to 330°C, hold 5 min | |
| Injection Vol. | 1 µL | 1 µL |
| Split Ratio | 20:1 (adjustable based on concentration) | 20:1 (adjustable based on concentration) |
| Expected Result | A single, sharp, symmetrical peak for the di-TMS derivative of 1-LG. | A single, sharp, symmetrical peak for the di-acetylated derivative of 1-LG. |
| Reproducibility | Expected Relative Standard Deviation (RSD) < 15% for peak area. | Expected Relative Standard Deviation (RSD) < 15% for peak area. |
Visualizations
Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the derivatization protocols.
Caption: Experimental workflows for trimethylsilylation and acetylation of this compound.
Signaling Pathway Analogy: Derivatization Logic
The following diagram provides a conceptual representation of the derivatization process, analogous to a signaling pathway, where the initial analyte is transformed into a detectable signal.
Caption: Conceptual diagram of the derivatization logic for GC analysis.
References
Application Notes and Protocols: The Use of 1-Linoleoyl Glycerol in Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 1-Linoleoyl Glycerol (B35011) (1-LG), a significant monoacylglycerol in lipidomics research. This document outlines its biological roles, particularly in inflammatory pathways, and offers detailed protocols for its analysis and application in experimental settings.
Introduction
1-Linoleoyl Glycerol (1-LG), also known as 1-monolinolein, is a monoacylglycerol comprising a linoleic acid molecule attached to the sn-1 position of a glycerol backbone via an ester linkage.[1] This ester bond makes it susceptible to hydrolysis by various lipases and esterases, releasing linoleic acid and glycerol.[1][2] This contrasts with its ether-linked counterpart, 1-O-linoleyl glycerol, which is more resistant to enzymatic degradation.[1][2] In lipidomics, 1-LG is investigated for its role as a signaling molecule and as a potential biomarker in various physiological and pathological states.[3][4]
Physicochemical Properties
A clear understanding of the physicochemical properties of 1-LG is essential for its handling and use in experimental setups.
| Property | Value | Source(s) |
| CAS Number | 2277-28-3 | [1] |
| Molecular Formula | C₂₁H₃₈O₄ | [1] |
| Molecular Weight | 354.52 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid/oil | [1] |
| Melting Point | 14-15 °C | [1][2] |
| Chemical Stability | Moderate (Susceptible to hydrolysis) | [2] |
| Enzymatic Stability | Low (Substrate for lipases) | [2] |
Biological Significance and Signaling Pathways
The primary recognized role of 1-LG in cellular signaling is the inhibition of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammation and atherosclerosis.[3][5] By inhibiting Lp-PLA2, 1-LG can modulate inflammatory responses.[5] The (R) and (S) enantiomers of this compound have been shown to inhibit Lp-PLA2 with IC₅₀ values of 45.0 µM and 52.0 µM, respectively.[5]
Metabolically, 1-LG can be metabolized by human eosinophils and neutrophils into other bioactive lipids, such as 13-hydroxyoctadecadienoic acid (13-HODE) and its glycerol ester.[5]
Below is a simplified representation of the inhibitory action of 1-LG on the Lp-PLA2 pathway.
References
Application Notes and Protocols: 1-Linoleoyl Glycerol in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current and potential applications of 1-Linoleoyl Glycerol (B35011) (1-LG) in pharmaceutical research. This document includes detailed methodologies for key experiments, quantitative data, and visual representations of signaling pathways and experimental workflows.
Application 1: Anti-inflammatory Agent via Lp-PLA2 Inhibition
1-Linoleoyl Glycerol has been identified as an inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammatory conditions such as atherosclerosis.[1] By inhibiting Lp-PLA2, 1-LG can reduce the production of pro-inflammatory mediators, highlighting its therapeutic potential as an anti-inflammatory agent.[2]
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of the enantiomers of this compound against Lp-PLA2 has been determined, providing valuable data for structure-activity relationship studies.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| (R)-1-Linoleoyl Glycerol | Lipoprotein-associated phospholipase A2 (Lp-PLA2) | 45.0 | [2] |
| (S)-1-Linoleoyl Glycerol | Lipoprotein-associated phospholipase A2 (Lp-PLA2) | 52.0 | [2] |
Signaling Pathway: 1-LG Mediated Inhibition of Lp-PLA2 and Downstream Inflammatory Cascade
Caption: Inhibition of Lp-PLA2 by this compound, preventing the generation of pro-inflammatory mediators.
Experimental Protocol: Lp-PLA2 Inhibition Assay (Colorimetric)
This protocol is adapted from established methods for measuring Lp-PLA2 activity and can be used to evaluate the inhibitory potential of this compound.[3][4]
Objective: To determine the IC50 value of this compound for the inhibition of Lp-PLA2 activity.
Materials:
-
Recombinant human Lp-PLA2
-
This compound (and its enantiomers if desired)
-
2-thio Platelet-Activating Factor (2-thio-PAF) as substrate
-
5,5'-dithiobis (2-nitrobenzoic acid) (DTNB)
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.2 with 1 mM EGTA
-
DMSO (for dissolving 1-LG)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 414 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for the assay.
-
Prepare a solution of DTNB in the Assay Buffer.
-
Prepare the Lp-PLA2 substrate solution (2-thio-PAF) in the Assay Buffer.
-
Dilute the recombinant human Lp-PLA2 in Assay Buffer to a concentration that provides a linear reaction rate.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
10 µL of Assay Buffer
-
10 µL of DTNB solution
-
10 µL of this compound dilution or vehicle (DMSO in Assay Buffer for control wells).
-
10 µL of the diluted Lp-PLA2 enzyme solution.
-
-
Mix gently and pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding 150 µL of the 2-thio-PAF substrate solution to each well.
-
Immediately place the plate in a microplate reader and measure the absorbance at 414 nm every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for the Lp-PLA2 inhibition assay.
Application 2: pH-Responsive Drug Delivery Systems
This compound, also known as monolinolein, can be used to formulate pH-responsive lyotropic liquid crystals for controlled drug delivery.[3][5] These systems can undergo reversible phase transitions in response to changes in pH, making them suitable for targeted drug release in specific environments within the gastrointestinal tract.[6][7]
Quantitative Data: Drug Release from 1-LG-based Liquid Crystals
The release rate of a model drug from a monolinolein-based liquid crystal system is significantly influenced by pH.
| Liquid Crystal Phase | pH | Drug Release Rate | Reference |
| Im3m reverse bicontinuous cubic phase | 7 | 4x faster | [3][7] |
| H(II) reverse columnar hexagonal phase | 2 | Slower | [3][7] |
Mechanism: pH-Dependent Phase Transition for Controlled Release
Caption: pH-responsive phase transition of 1-LG liquid crystals for targeted drug delivery.
Experimental Protocol: Preparation and Characterization of 1-LG-based pH-Responsive Liquid Crystals
This protocol outlines the general steps for preparing and characterizing this compound-based liquid crystals for drug delivery studies.[6]
Objective: To formulate and characterize a pH-responsive liquid crystal system using this compound for controlled drug release.
Materials:
-
This compound (monolinolein)
-
Linoleic acid
-
Model drug (e.g., a fluorescent dye or a small molecule drug)
-
Phosphate buffered saline (PBS) at pH 7
-
Acidic buffer at pH 2
-
Vortex mixer
-
Syringes
-
Polarized light microscope
-
Small-angle X-ray scattering (SAXS) instrument
-
Franz diffusion cell or similar drug release testing apparatus
-
UV-Vis spectrophotometer or HPLC for drug quantification
Procedure:
-
Preparation of the Liquid Crystal Formulation:
-
In a glass vial, weigh the desired amounts of this compound and linoleic acid (a common ratio is 97:3 wt%).
-
Add the model drug to the lipid mixture.
-
Melt the mixture at a slightly elevated temperature (e.g., 40°C) and vortex until a homogenous solution is formed.
-
Add the aqueous phase (pH 7 PBS or pH 2 buffer) to the lipid mixture and vortex vigorously to form the liquid crystalline phase. The final mixture is typically equilibrated at room temperature for at least 48 hours.
-
-
Characterization of the Liquid Crystal Phases:
-
Polarized Light Microscopy: Place a small amount of the formulation between a microscope slide and a coverslip. Observe the texture under a polarized light microscope to identify the liquid crystalline phase (cubic phases are typically dark and isotropic, while hexagonal phases exhibit birefringence).
-
Small-Angle X-ray Scattering (SAXS): Use SAXS to determine the precise lattice structure of the liquid crystalline phases at different pH values.
-
-
In Vitro Drug Release Study:
-
Load the drug-containing liquid crystal formulation into the donor chamber of a Franz diffusion cell.
-
Fill the receptor chamber with the appropriate release medium (pH 7 PBS or pH 2 buffer) maintained at 37°C.
-
At predetermined time intervals, withdraw samples from the receptor chamber and replace with fresh medium.
-
Quantify the amount of drug released using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Compare the drug release profiles at pH 7 and pH 2.
-
Application 3: Potential in Cancer Research
While direct studies on this compound in cancer are limited, the role of lipid metabolism in cancer cell proliferation and survival is well-established.[8][9][10] Glycerol has been shown to inhibit the proliferation of various cancer cell lines, and fatty acids like linoleic acid can influence cancer cell behavior.[11] Therefore, 1-LG, as a monoacylglycerol of linoleic acid, presents an interesting molecule for investigation in cancer research.
Potential Research Directions:
-
Investigating the effect of 1-LG on the viability and proliferation of different cancer cell lines.
-
Studying the impact of 1-LG on lipid droplet formation and lipid metabolism in cancer cells.[9]
-
Exploring the potential of 1-LG to modulate signaling pathways involved in cancer cell growth and survival.
Application 4: Exploration in Metabolic Diseases
Dysregulation of lipid metabolism is a key factor in the development of metabolic diseases such as obesity and type 2 diabetes.[12][13] Monoacylglycerols play a role in lipid metabolism, and the fatty acid component, linoleic acid, is known to have various effects on metabolic processes.[14][15]
Potential Research Directions:
-
Examining the effect of 1-LG on adipocyte differentiation and lipid accumulation in 3T3-L1 cells.
-
Investigating the influence of 1-LG on glycerol and fatty acid release from adipocytes.[16]
-
Studying the role of 1-LG in modulating insulin (B600854) signaling and glucose uptake in metabolic cell models.
References
- 1. This compound - Biochemicals - CAT N°: 10008869 [bertin-bioreagent.com]
- 2. researchgate.net [researchgate.net]
- 3. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Lipoprotein‐associated phospholipase A2: The story continues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid molecules can be used for cancer growth - ecancer [ecancer.org]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of cell proliferation by glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipid-Induced Mechanisms of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipid metabolism in sickness and in health: emerging regulators of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploration of the Mechanism of Linoleic Acid Metabolism Dysregulation in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Distinct Mechanisms Regulate ATGL-Mediated Adipocyte Lipolysis by Lipid Droplet Coat Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Prevention of Polyunsaturated Monoacylglycerol Oxidation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of polyunsaturated monoacylglycerols (MAGs) during experiments.
Troubleshooting Guides
This section addresses common issues encountered during the handling and experimentation of polyunsaturated MAGs.
| Problem | Possible Causes | Solutions |
| Rapid degradation of polyunsaturated MAGs upon storage. | 1. Improper storage temperature: High temperatures accelerate oxidation.[1][2] 2. Exposure to oxygen: Oxygen is a key reactant in lipid autoxidation. 3. Exposure to light: UV and visible light can initiate and accelerate oxidation. | 1. Store polyunsaturated MAGs at low temperatures, preferably at -20°C or -80°C for long-term storage.[1] 2. Store under an inert atmosphere (e.g., nitrogen or argon). 3. Use amber glass vials or wrap containers in aluminum foil to protect from light. |
| Inconsistent results in oxidation stability assays. | 1. Variable exposure to pro-oxidants: Trace metals (e.g., iron, copper) can catalyze oxidation. 2. Inconsistent antioxidant concentration: Improper mixing or degradation of antioxidants. 3. Variability in analytical procedures: Inconsistent incubation times, temperatures, or reagent concentrations. | 1. Use high-purity solvents and reagents. Consider the use of chelating agents like EDTA if metal contamination is suspected. 2. Ensure antioxidants are fully dissolved and homogenously mixed with the MAGs. Prepare fresh antioxidant stock solutions regularly. 3. Strictly adhere to validated standard operating procedures for all analytical assays. |
| Pro-oxidant effect observed after adding an antioxidant. | 1. Antioxidant concentration: Some antioxidants, like tocopherols (B72186), can exhibit pro-oxidant activity at high concentrations. 2. Type of antioxidant and lipid matrix: The effectiveness of an antioxidant can vary depending on the specific MAG and the system (e.g., bulk oil vs. emulsion).[3][[“]] | 1. Optimize the antioxidant concentration through a dose-response study. 2. Select antioxidants based on the properties of your system. For instance, in bulk oils, polar antioxidants may be more effective at the air-oil interface.[5] |
| Sample discoloration or off-odors. | 1. Advanced lipid oxidation: Formation of secondary oxidation products like aldehydes and ketones. | 1. Discard the sample as it is significantly degraded. Review and improve your storage and handling procedures to prevent future occurrences. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of polyunsaturated MAG oxidation?
A1: The primary mechanism is autoxidation, a free-radical chain reaction involving three stages:
-
Initiation: Formation of a lipid-free radical (L•) from a polyunsaturated fatty acyl chain due to initiators like heat, light, or metal ions.
-
Propagation: The lipid radical reacts with oxygen to form a peroxyl radical (LOO•). This peroxyl radical can then abstract a hydrogen atom from another polyunsaturated MAG, creating a lipid hydroperoxide (LOOH) and a new lipid radical, thus propagating the chain reaction.
-
Termination: The reaction is terminated when free radicals combine to form non-radical products.
.
Caption: Autoxidation pathway of polyunsaturated MAGs.
Q2: How do antioxidants prevent the oxidation of polyunsaturated MAGs?
A2: Antioxidants can inhibit oxidation through several mechanisms:
-
Primary (Chain-breaking) Antioxidants: These donate a hydrogen atom to peroxyl radicals, converting them into more stable hydroperoxides and terminating the propagation stage. Examples include tocopherols (Vitamin E) and synthetic phenols like Butylated Hydroxytoluene (BHT).[1][[“]][7][8]
-
Secondary (Preventive) Antioxidants: These function by chelating metal ions (e.g., citric acid, EDTA) that can act as pro-oxidants, or by scavenging oxygen.
-
Synergistic Effects: Combinations of antioxidants can have a greater protective effect than the sum of their individual effects.[9][10][11][12] For example, Vitamin C can regenerate Vitamin E from its radical form.[10]
Q3: What are the ideal storage conditions for polyunsaturated MAGs?
A3: To minimize oxidation, polyunsaturated MAGs should be stored under the following conditions:
-
Low Temperature: Preferably at -20°C for short-to-medium term storage and -80°C for long-term storage to reduce the rate of chemical reactions.[1]
-
Inert Atmosphere: Oxygen should be excluded by storing under an inert gas such as nitrogen or argon.
-
Absence of Light: Use amber-colored glass vials or containers wrapped in aluminum foil to prevent photo-oxidation.
-
Appropriate Packaging: Use containers with tight-fitting seals to prevent exposure to air and moisture.
Q4: How can I monitor the oxidation of my polyunsaturated MAG samples?
A4: Several analytical methods can be used to assess the extent of oxidation:
-
Peroxide Value (PV): Measures the concentration of primary oxidation products (hydroperoxides).[7]
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay: Measures secondary oxidation products, primarily malondialdehyde (MDA).
-
p-Anisidine Value (AV): Measures the content of aldehydes, which are secondary oxidation products.
-
Chromatographic Methods (GC-MS, HPLC): Can be used to identify and quantify specific oxidation products.
Quantitative Data on Antioxidant Efficacy
The following table summarizes the relative efficacy of common antioxidants in preventing lipid oxidation. Note that the exact performance can vary depending on the specific polyunsaturated MAG, the presence of other components, and the experimental conditions. The data presented here is based on studies of PUFA-rich lipid systems and should be considered as a guideline. Specific validation for your MAG system is recommended.
| Antioxidant | Typical Concentration | Mechanism of Action | Relative Efficacy (General PUFA systems) | Notes |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | Primary (Free radical scavenger)[1][[“]] | High | Synthetic, may have regulatory restrictions. |
| Tocopherols (Vitamin E) | 0.02 - 0.2% | Primary (Free radical scavenger)[7][8][13][14] | Moderate to High | Natural, can be pro-oxidant at high concentrations. |
| Rosemary Extract | 0.1 - 1.0% | Primary (Carnosic acid, carnosol)[3][15][16][17][18][19] | Moderate to High | Natural, can impart flavor and color. |
| Ascorbic Acid (Vitamin C) | 0.01 - 0.05% | Secondary (Oxygen scavenger, regenerates primary antioxidants)[10] | Low (when used alone in lipid systems) | Water-soluble, most effective in emulsions or in synergy with primary antioxidants. |
| Citric Acid | 0.005 - 0.02% | Secondary (Metal chelator)[9] | Low (when used alone) | Effective in synergy with primary antioxidants, especially when trace metals are present. |
Experimental Protocols
Protocol 1: Determination of Peroxide Value (PV)
This protocol is adapted from standard methods for determining the peroxide value in fats and oils.[7][11]
Materials:
-
Acetic acid-chloroform solvent (3:2, v/v)
-
Saturated potassium iodide (KI) solution (freshly prepared)
-
Deionized water
-
0.01 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (standardized)
-
1% Starch indicator solution
Procedure:
-
Accurately weigh approximately 5 g of the polyunsaturated MAG sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution, stopper the flask, and swirl for exactly 1 minute.
-
Immediately add 30 mL of deionized water and mix thoroughly.
-
Titrate the liberated iodine with the 0.01 N Na₂S₂O₃ solution, swirling continuously, until the yellow iodine color almost disappears.
-
Add 0.5 mL of 1% starch indicator solution, which will result in a blue color.
-
Continue the titration with vigorous swirling until the blue color is completely discharged.
-
Record the volume of Na₂S₂O₃ solution used.
-
Perform a blank determination under the same conditions without the sample.
Calculation: Peroxide Value (meq/kg) = [(S - B) x N x 1000] / W
Where:
-
S = volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = normality of the Na₂S₂O₃ solution
-
W = weight of the sample (g)
Caption: Workflow for Peroxide Value determination.
Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay
This protocol provides a general method for determining TBARS.[[“]][10]
Materials:
-
Thiobarbituric acid (TBA) reagent (e.g., 0.375% w/v TBA in 0.25 M HCl)
-
Trichloroacetic acid (TCA) solution (e.g., 15% w/v)
-
Malondialdehyde (MDA) or 1,1,3,3-tetraethoxypropane (B54473) (TEP) for standard curve
-
Butylated hydroxytoluene (BHT) solution (e.g., 2% w/v in ethanol)
Procedure:
-
Prepare a standard curve using MDA or TEP.
-
Weigh an appropriate amount of the polyunsaturated MAG sample into a test tube.
-
Add 50 µL of BHT solution to prevent further oxidation during the assay.
-
Add 1 mL of TCA solution and vortex thoroughly to precipitate any interfering substances.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer 0.5 mL of the supernatant to a new test tube.
-
Add 0.5 mL of TBA reagent to the supernatant and to each standard.
-
Incubate all tubes in a boiling water bath for 15 minutes.
-
Cool the tubes to room temperature.
-
Measure the absorbance of the samples and standards at 532 nm using a spectrophotometer.
-
Determine the concentration of TBARS in the sample from the standard curve.
Calculation: TBARS (mg MDA equivalents/kg sample) = (C x V) / W
Where:
-
C = concentration from the standard curve (mg/L)
-
V = final volume of the sample extract (L)
-
W = weight of the sample (kg)
Caption: Workflow for TBARS assay.
Logical Decision-Making for Prevention Strategy
The following diagram provides a logical workflow for selecting an appropriate strategy to prevent the oxidation of polyunsaturated MAGs.
Caption: Decision tree for selecting a prevention strategy.
References
- 1. Pro-oxidant and anti-oxidant mechanism(s) of BHT and beta-carotene in photocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemical Constituents and Biological Activity of Wild and Cultivated Rosmarinus officinalis Hydroalcoholic Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. An Accelerated Procedure for the Determination of Lipid’s Oxidation Stability | Lab Manager [labmanager.com]
- 6. consensus.app [consensus.app]
- 7. Vitamin E: Mechanism of Its Antioxidant Activity [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Underlying mechanisms of synergistic antioxidant interactions during lipid oxidation | CoLab [colab.ws]
- 12. researchgate.net [researchgate.net]
- 13. Tocopherols as antioxidants in lipid-based systems: The combination of chemical and physicochemical interactions determines their efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vitamin E: Mechanism of Its Antioxidant Activity [jstage.jst.go.jp]
- 15. Rosemary extract as a natural source of bioactive compounds | Semantic Scholar [semanticscholar.org]
- 16. Antioxidant and Antimicrobial Properties of Rosemary (Rosmarinus officinalis, L.): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Rosemary Extract Antioxidant In Food & Nutrition - Knowde [periodical.knowde.com]
- 19. Shelf Life Enhancement of Structured Lipids Rich in Omega-3 Fatty Acids Using Rosemary Extract: A Sustainable Approach - PMC [pmc.ncbi.nlm.nih.gov]
Improving recovery of 1-Linoleoyl Glycerol during lipid extraction.
Welcome to the technical support center dedicated to enhancing the recovery of 1-Linoleoyl Glycerol (B35011) during lipid extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is 1-Linoleoyl Glycerol and what makes its extraction challenging?
A1: this compound, also known as 1-monolinolein, is a monoacylglycerol. It consists of a glycerol backbone with one linoleic acid chain attached via an ester bond. Its structure presents two main challenges for extraction:
-
Polarity: With two free hydroxyl groups on the glycerol backbone, this compound is one of the most polar simple lipids.[1][2] This amphipathic nature can lead to its partial loss into the aqueous phase during standard biphasic lipid extractions if the solvent system is not properly optimized.
-
Instability: The linoleic acid moiety is a polyunsaturated fatty acid, making this compound highly susceptible to oxidation. The ester linkage is also prone to hydrolysis by lipases if samples are not handled correctly.[3]
Q2: Which are the recommended primary lipid extraction methods for this compound?
A2: The "gold standard" methods for total lipid extraction are the Folch and Bligh & Dyer methods, which utilize a chloroform (B151607)/methanol (B129727) solvent system.[4][5] However, for polar lipids like this compound, modifications to these methods or alternative single-phase extraction techniques can improve recovery. Solid-Phase Extraction (SPE) is also an excellent technique for isolating and concentrating monoacylglycerols from a total lipid extract.[6]
Q3: How can I prevent the degradation of this compound during sample handling and extraction?
A3: Preventing degradation is crucial for accurate quantification. Key preventive measures include:
-
Immediate Processing: Process biological samples immediately after collection. If not possible, flash-freeze them in liquid nitrogen and store them at -80°C.[7][8]
-
Low Temperatures: Perform all extraction steps on ice or at 4°C to minimize enzymatic activity and oxidation.
-
Antioxidants: Add antioxidants like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) to the extraction solvents to prevent oxidation of the polyunsaturated linoleyl group.
-
Inert Atmosphere: After extraction, store the lipid extracts under an inert gas (e.g., nitrogen or argon) to prevent oxidation during storage.
Q4: I am observing low recovery of this compound. What are the likely causes and how can I troubleshoot this?
A4: Low recovery of this compound is a common issue. Please refer to the troubleshooting guide below for potential causes and solutions.
Troubleshooting Guide: Low Recovery of this compound
| Potential Cause | Explanation | Recommended Solution(s) |
| Loss into the Aqueous Phase | Due to its polarity, this compound can partition into the upper aqueous/methanol phase during biphasic extractions like the Folch or Bligh & Dyer methods.[1] | - Modify the Aqueous Phase: Instead of pure water, use a salt solution (e.g., 0.9% NaCl) for the phase separation step. This increases the polarity of the aqueous phase, driving more of the polar lipids into the organic phase. - Re-extract the Aqueous Phase: After collecting the initial organic phase, perform a second extraction on the remaining aqueous and protein interface layers with the organic solvent to recover any remaining lipids. - Use a Single-Phase Extraction: Consider a monophasic extraction method, which has been shown to be effective for polar lipids.[9] |
| Incomplete Extraction from Tissue | The lipid may not be fully liberated from the sample matrix due to insufficient homogenization or solvent penetration. | - Ensure Thorough Homogenization: Use a suitable mechanical homogenizer to completely disrupt the tissue or cell structure. - Optimize Solvent-to-Sample Ratio: A higher solvent-to-sample ratio can improve extraction efficiency. For complex matrices, a ratio of 20:1 (solvent volume to sample weight) is often recommended.[5][10] |
| Oxidative Degradation | The polyunsaturated linoleyl chain is prone to oxidation, leading to loss of the target analyte. | - Add Antioxidants: Incorporate BHT or another antioxidant into your extraction solvents at a concentration of 0.01%. - Work at Low Temperatures: Keep samples and extracts on ice at all times. - Use Degassed Solvents: Purge solvents with nitrogen or argon before use to remove dissolved oxygen. |
| Hydrolysis | Endogenous lipases in the sample can hydrolyze the ester bond of this compound. | - Rapid Inactivation of Enzymes: Process samples quickly after collection or immediately flash-freeze. The addition of methanol in the initial extraction step helps to denature proteins, including lipases. |
| Adsorption to Surfaces | Polar lipids can adhere to glass or plastic surfaces, leading to losses during transfers. | - Use Silanized Glassware: This minimizes the interaction of free hydroxyl groups on the lipid with the glass surface. - Rinse Tubes Thoroughly: When transferring extracts, rinse the original tube with a small amount of fresh solvent to recover any adsorbed lipid. |
Quantitative Data on Lipid Recovery
The recovery of a specific lipid class is highly dependent on the extraction method and the sample matrix. Below is a summary of findings from comparative studies on lipid extraction methods.
| Extraction Method | Lipid Class | Relative Recovery/Performance | Reference |
| Folch | Monoacylglycerols (MG) | Generally good recovery for most lipid classes. Considered a gold standard. | [5][11] |
| Bligh & Dyer | Monoacylglycerols (MG) | Efficient for samples with low lipid content (<2%). May underestimate lipids in high-content samples. | [10][12] |
| MTBE-based (biphasic) | Lysophospholipids (LPC, LPE) | Showed significantly lower recovery for some polar lipids compared to other methods. | [11] |
| Single-Phase (e.g., Alshehry method) | Polar Lipids (LPC, LPE, PI) | More effective in extracting highly polar lipids compared to biphasic methods. | [9] |
Note: This table provides a general comparison. Optimal method selection should be validated for the specific sample matrix and analytical goals.
Experimental Protocols
Protocol 1: Modified Bligh & Dyer Extraction for Improved Polar Lipid Recovery
This protocol is adapted for a 1 mL biological fluid sample (e.g., plasma, cell suspension).
-
Sample Preparation: To a 15 mL glass tube, add 1 mL of the sample.
-
Initial Extraction: Add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture containing 0.01% BHT. Vortex vigorously for 15 minutes.
-
Phase Separation:
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of 0.9% NaCl solution (instead of pure water) and vortex for another minute.
-
-
Centrifugation: Centrifuge the mixture at 1000 x g for 10 minutes at 4°C to achieve clear phase separation. You will observe an upper aqueous phase and a lower organic (chloroform) phase, separated by a protein disk.
-
Lipid Collection: Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a new clean tube. Be cautious not to disturb the protein interface.
-
Re-extraction (Optional but Recommended): To the remaining aqueous layer and protein disk, add another 2 mL of chloroform. Vortex for 5 minutes and centrifuge again. Collect the lower organic phase and combine it with the first extract.
-
Drying: Evaporate the solvent from the combined organic phases under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent suitable for your downstream analysis (e.g., methanol/chloroform 1:1 for LC-MS).
Protocol 2: Solid-Phase Extraction (SPE) for Monoacylglycerol Fractionation
This protocol is for the fractionation of a total lipid extract to isolate monoacylglycerols. An aminopropyl-bonded silica (B1680970) SPE cartridge is recommended.
-
Sample Preparation: Dry down the total lipid extract obtained from a primary extraction (e.g., Modified Bligh & Dyer) and reconstitute it in a small volume of hexane (B92381) (e.g., 500 µL).
-
Cartridge Conditioning:
-
Wash a 500 mg aminopropyl SPE cartridge with 5 mL of hexane. Do not let the cartridge run dry.
-
-
Sample Loading: Load the reconstituted lipid extract onto the conditioned SPE cartridge.
-
Elution of Neutral Lipids:
-
Elute cholesterol esters and triacylglycerols with 10 mL of hexane. Collect this fraction separately if needed.
-
Elute cholesterol and diacylglycerols with 10 mL of 5% ethyl acetate (B1210297) in hexane. Collect this fraction separately if needed.
-
-
Elution of Monoacylglycerols: Elute the this compound-containing fraction with 10 mL of a 2:1 (v/v) chloroform:methanol mixture.[6]
-
Drying and Reconstitution: Dry the collected monoacylglycerol fraction under a stream of nitrogen and reconstitute in an appropriate solvent for analysis.
Visualizing Workflows and Pathways
Workflow for Improving this compound Recovery
Caption: Workflow for optimizing the extraction and purification of this compound.
Signaling Pathway of this compound
This compound has been identified as an inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2). This enzyme is involved in inflammatory processes associated with atherosclerosis.
Caption: Inhibition of the Lp-PLA2 pro-inflammatory pathway by this compound.[13][14]
References
- 1. Monoacylglycerols | Cyberlipid [cyberlipid.gerli.com]
- 2. Monoacylglycerols | Cyberlipid [cyberlipid.gerli.com]
- 3. benchchem.com [benchchem.com]
- 4. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple procedures | Cyberlipid [cyberlipid.gerli.com]
- 7. Pre-analytical sample handling standardization for reliable measurement of metabolites and lipids in LC-MS-based clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]
- 10. vliz.be [vliz.be]
- 11. mdpi.com [mdpi.com]
- 12. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Chromatographic Separation of Monoglyceride Isomers
Welcome to the Technical Support Center for the optimization and troubleshooting of monoglyceride isomer separation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in separating monoglyceride isomers?
The primary challenges in separating monoglyceride isomers, such as 1- and 2-monoglycerides, stem from their structural similarity. Key issues include:
-
Poor Resolution and Co-elution: Isomers often have very similar polarities and interactions with the stationary phase, leading to overlapping peaks.[1][2]
-
Peak Tailing: Asymmetrical peaks can compromise accurate quantification and resolution. This can be caused by interactions with active sites on the stationary phase or sample overload.
-
Isomerization: Unsaturated 2-monoglycerides can isomerize to the more stable 1-monoglyceride form, especially in the presence of acid or base, which can affect the accuracy of quantification.[3]
-
Low Sensitivity: Monoglycerides lack a strong chromophore, which can make UV detection challenging. Alternative detection methods like Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are often preferred.
Q2: Which chromatographic technique is best suited for monoglyceride isomer separation?
The choice of technique depends on the specific goals of the analysis:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used and robust method for separating monoglyceride isomers based on their hydrophobicity.[4] Normal-phase HPLC can also be effective.
-
Gas Chromatography (GC): GC, typically after derivatization to form more volatile trimethylsilyl (B98337) (TMS) ethers, is excellent for separating and identifying monoglyceride isomers, especially when coupled with mass spectrometry (GC-MS).[3][5]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that offers high efficiency and unique selectivity for isomeric separations. It is particularly advantageous for chiral separations and can be faster than HPLC.[6][7]
Q3: How can I improve the resolution between 1- and 2-monoglyceride isomers in reversed-phase HPLC?
Improving resolution requires a systematic approach to optimizing chromatographic conditions:
-
Mobile Phase Composition: The organic modifier (e.g., acetonitrile, methanol) and its ratio with water significantly impact selectivity. Fine-tuning the mobile phase composition is a critical first step.[2]
-
Column Chemistry: Employing a column with a different stationary phase (e.g., C30 instead of C18) or a different chemistry (e.g., phenyl-hexyl) can alter selectivity.
-
Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting resolution.
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the analysis time.
-
Gradient Elution: A shallow gradient can help to better separate closely eluting peaks.
Troubleshooting Guides
Issue 1: Poor Peak Resolution or Co-elution of Isomers
Symptoms:
-
Peaks are not baseline-separated.
-
Difficulty in accurately integrating and quantifying individual isomer peaks.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Composition | Systematically vary the organic solvent-to-aqueous ratio. For reversed-phase HPLC, a lower percentage of organic solvent generally increases retention and can improve separation.[2] Consider using a different organic modifier (e.g., methanol (B129727) instead of acetonitrile). |
| Suboptimal Column Chemistry | Select a column with a different stationary phase. For monoglycerides, C18 and C30 columns are common. Phenyl-hexyl columns can offer alternative selectivity. For enantiomeric separations, a chiral column is necessary. |
| Incorrect Column Temperature | Optimize the column temperature. Lower temperatures often increase retention and may improve resolution in reversed-phase HPLC. |
| Flow Rate is Too High | Reduce the flow rate. This increases the analysis time but can significantly improve peak resolution. |
| Inadequate Method | If using isocratic elution, switch to a shallow gradient elution. This can help to resolve closely eluting compounds. |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Inaccurate peak integration and reduced sensitivity.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Stationary Phase | Add a small amount of a competing agent to the mobile phase, such as triethylamine (B128534) (TEA), to block active silanol (B1196071) groups on the silica (B1680970) support. Using a high-purity, end-capped column can also minimize this effect. |
| Sample Overload | Reduce the injection volume or the concentration of the sample. |
| Mismatched Sample Solvent and Mobile Phase | Dissolve the sample in the initial mobile phase or a weaker solvent to ensure proper peak focusing at the column head. |
| Column Contamination or Degradation | Wash the column with a strong solvent. If the problem persists, the column may need to be replaced. |
Data Presentation
Table 1: Example HPLC Conditions for Monoglyceride Isomer Separation
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C30 (e.g., 150 x 4.6 mm, 3 µm) |
| Mobile Phase A | Water | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 80% B to 100% B in 20 min | 70% B to 95% B in 25 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | 30 °C | 40 °C |
| Detector | ELSD or CAD | Mass Spectrometer (MS) |
Table 2: Example GC Conditions for Monoglyceride Isomer Analysis (after derivatization)
| Parameter | Condition |
| Column | HP-5-MS (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | 150 °C (1 min hold), ramp to 320 °C at 10 °C/min, hold for 10 min |
| Detector | Mass Spectrometer (MS) |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Separation of 1- and 2-Monoglyceride Isomers
-
Sample Preparation: Dissolve the monoglyceride sample in isopropanol (B130326) or a mixture of chloroform (B151607) and methanol to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm PTFE syringe filter before injection.
-
HPLC System and Column: Use a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Prepare Mobile Phase A as water and Mobile Phase B as acetonitrile.
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Equilibrate the column with 80% Mobile Phase B for at least 10 column volumes.
-
Inject 10 µL of the prepared sample.
-
Run a linear gradient from 80% to 100% Mobile Phase B over 20 minutes.
-
Hold at 100% Mobile Phase B for 5 minutes.
-
Return to initial conditions and re-equilibrate for 5 minutes before the next injection.
-
-
Detection: Use an Evaporative Light Scattering Detector (ELSD) with the nebulizer temperature at 40°C and the evaporator temperature at 60°C, with nitrogen as the nebulizing gas.
Protocol 2: GC-MS Analysis of Monoglyceride Isomers via Silylation
-
Derivatization:
-
Place approximately 1 mg of the monoglyceride sample into a 2 mL autosampler vial.
-
Add 100 µL of pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS System and Column: Use a GC-MS system equipped with a capillary column suitable for high-temperature analysis, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
Chromatographic Conditions:
-
Set the injector temperature to 280°C and use a splitless injection mode.
-
The oven temperature program should start at 150°C, hold for 1 minute, then ramp at 10°C/min to 320°C and hold for 10 minutes.
-
Use helium as the carrier gas at a constant flow rate of 1.2 mL/min.
-
-
Mass Spectrometry Conditions:
-
Set the ion source temperature to 230°C and the quadrupole temperature to 150°C.
-
Acquire data in full scan mode over a mass range of m/z 50-650.
-
The fragmentation patterns of the silylated 1- and 2-monoglyceride isomers will be distinct, allowing for their identification.[3]
-
Mandatory Visualizations
Caption: Troubleshooting workflow for poor peak resolution.
Caption: Workflow for chromatographic method optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. Identification of monoacylglycerol regio-isomers by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC of monoacylglycerols | Cyberlipid [cyberlipid.gerli.com]
- 5. researchgate.net [researchgate.net]
- 6. shimadzu.com [shimadzu.com]
- 7. Optimizing Analytical Conditions for Lipid Analysis by SFC and Its Application for Precise Preparative Chromatography â Case Study of Diglyceride Isomers â : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Mass Spectrometry Analysis of 1-Linoleoyl Glycerol
Welcome to the Technical Support Center for the mass spectrometry analysis of 1-Linoleoyl Glycerol (B35011) (1-LG). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during experimentation. Here you will find troubleshooting guides and frequently asked questions to help you identify, understand, and mitigate common artifacts, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common ions I should expect to see for 1-Linoleoyl Glycerol in positive ion mode ESI-MS?
A1: In positive ion mode Electrospray Ionization Mass Spectrometry (ESI-MS), this compound (1-LG), a monoacylglycerol (MAG), typically forms a dominant protonated molecule, [M+H]⁺.[1][2] You may also observe a less abundant ammonium (B1175870) adduct, [M+NH₄]⁺, especially if ammonium salts are present in the mobile phase.[1] Other common adducts with sodium [M+Na]⁺ and potassium [M+K]⁺ can also be detected, often due to impurities in solvents or glassware.[3]
Q2: Why am I seeing multiple signals for 1-LG in my mass spectrum?
A2: The presence of multiple signals for 1-LG is typically due to the formation of different adduct ions.[3] During the electrospray ionization process, 1-LG molecules can associate with various cations present in the sample or mobile phase, such as H⁺, NH₄⁺, Na⁺, and K⁺. The formation and relative abundance of these adducts can be influenced by the sample matrix, solvent composition, and instrument settings.[3]
Q3: What is in-source fragmentation and how does it affect the analysis of this compound?
A3: In-source fragmentation (ISF) is the unintended breakdown of analyte ions within the ion source of the mass spectrometer before they reach the mass analyzer.[4][5] For 1-LG, this can lead to the appearance of fragment ions in the mass spectrum that can be mistaken for other compounds, leading to misidentification and inaccurate quantification.[5] A common in-source fragment for monoacylglycerols is the neutral loss of the glycerol headgroup.[2]
Q4: How can I improve the quantitative accuracy of my 1-LG analysis when multiple adducts are present?
A4: Variations in the ratios of different adducts can lead to significant inaccuracies in quantification, with errors of up to 70% reported when using only a single adduct ion.[3][6] To improve quantitative accuracy, it is recommended to sum the peak areas or intensities of all significant adduct ions for 1-LG, such as [M+H]⁺, [M+NH₄]⁺, and [M+Na]⁺.[3][6] This approach provides a more reliable measure of the total abundance of the analyte.
Troubleshooting Guides
This section provides step-by-step guidance to address specific issues you may encounter during the mass spectrometry analysis of this compound.
Issue 1: High Abundance of Sodium ([M+Na]⁺) and Potassium ([M+K]⁺) Adducts
Symptoms: The most intense peaks in your mass spectrum for 1-LG are the sodium and/or potassium adducts, while the protonated molecule ([M+H]⁺) is significantly less abundant or absent.
Root Causes:
-
Contamination of glassware with sodium or potassium salts.
-
Presence of sodium or potassium ions in the mobile phase solvents or additives.
-
High salt concentration in the sample matrix.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high sodium and potassium adducts.
Issue 2: Significant In-Source Fragmentation of this compound
Symptoms: Appearance of significant fragment peaks, particularly the neutral loss of the glycerol headgroup, in the MS1 spectrum. The intensity of the precursor ion ([M+H]⁺) is lower than expected.
Root Causes:
-
High cone voltage (or fragmentor/declustering potential).
-
High ion source temperature.
-
Inefficient desolvation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for in-source fragmentation.
Quantitative Data Summary
The relative abundance of different adducts and fragments of this compound can vary significantly depending on the experimental conditions. The following table provides an illustrative summary of expected ions and their typical relative intensities under standard ESI-MS conditions.
| Ion Type | Formula | Calculated m/z | Typical Relative Intensity | Notes |
| Precursor Ions | ||||
| Protonated Molecule | [C₂₁H₃₈O₄+H]⁺ | 355.2843 | High | Often the base peak in the absence of high salt contamination. |
| Ammonium Adduct | [C₂₁H₃₈O₄+NH₄]⁺ | 372.3109 | Medium to Low | Abundance depends on the concentration of ammonium salts in the mobile phase.[1] |
| Sodium Adduct | [C₂₁H₃₈O₄+Na]⁺ | 377.2662 | Variable | Can be high in the presence of sodium contamination.[3] |
| Potassium Adduct | [C₂₁H₃₈O₄+K]⁺ | 393.2402 | Variable | Can be high in the presence of potassium contamination.[3] |
| Common Fragments | ||||
| Neutral Loss of Water | [M+H-H₂O]⁺ | 337.2737 | Low | A common fragment for molecules with hydroxyl groups. |
| Neutral Loss of Glycerol | [M+H-C₃H₈O₃]⁺ | 263.2369 | Variable | A characteristic fragment of monoacylglycerols, its intensity increases with higher in-source energy.[2] |
Note: The relative intensities are illustrative and can be highly dependent on the specific instrument, tuning parameters, and sample matrix.
Experimental Protocols
Protocol 1: Minimizing Adduct Formation
Objective: To minimize the formation of sodium and potassium adducts and promote the formation of the protonated molecule [M+H]⁺.
Methodology:
-
Glassware Preparation:
-
Thoroughly wash all glassware (vials, inserts, bottles) with a laboratory-grade detergent.
-
Rinse extensively with deionized water.
-
Perform a final rinse with high-purity, LC-MS grade water and methanol.
-
For persistent contamination, consider acid-washing with a dilute solution of nitric acid or hydrochloric acid, followed by thorough rinsing with deionized and LC-MS grade water.
-
-
Solvent and Additive Selection:
-
Use high-purity, LC-MS grade solvents (e.g., water, methanol, acetonitrile).
-
If acidic conditions are compatible with your chromatography, add a low concentration of formic acid (e.g., 0.1%) to the mobile phase to promote protonation.
-
If using buffers, opt for volatile ammonium salts (e.g., ammonium formate (B1220265) or ammonium acetate) over sodium or potassium-based buffers.
-
-
Sample Preparation:
-
If the sample is known to have a high salt content, consider a sample cleanup step such as solid-phase extraction (SPE) to remove interfering salts.
-
Protocol 2: Minimizing In-Source Fragmentation
Objective: To reduce the in-source fragmentation of this compound and maximize the intensity of the precursor ion.
Methodology:
-
Analyte Infusion:
-
Prepare a standard solution of this compound in a solvent mixture representative of your LC mobile phase.
-
Infuse the solution directly into the mass spectrometer at a constant flow rate.
-
-
Cone Voltage (Declustering Potential/Fragmentor Voltage) Optimization:
-
Begin with the instrument manufacturer's recommended cone voltage setting.
-
Gradually decrease the cone voltage in small increments (e.g., 5-10 V steps).
-
Monitor the intensity of the 1-LG precursor ion (e.g., [M+H]⁺) and its characteristic fragment ions (e.g., neutral loss of glycerol).
-
Select the cone voltage that provides the highest precursor ion intensity with the lowest fragment ion intensity.[4]
-
-
Ion Source Temperature Optimization:
-
Using the optimized cone voltage, acquire mass spectra at a range of ion source/capillary temperatures (e.g., from 150°C to 350°C in 50°C increments).
-
Monitor the precursor and fragment ion intensities.
-
Choose the lowest temperature that provides efficient desolvation (i.e., a stable and intense precursor ion signal) and minimal fragmentation.[4]
-
-
Gas Flow Optimization:
-
With the optimized cone voltage and temperature, adjust the nebulizer and drying gas flow rates to ensure a stable spray and efficient solvent evaporation.
-
By following these guidelines and protocols, researchers can effectively troubleshoot and mitigate common artifacts in the mass spectrometry analysis of this compound, leading to more accurate and reliable data.
References
- 1. Monoacylglycerol Analysis Using MS/MSALL Quadruple Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of 1-Linoleoyl Glycerol in aqueous buffers.
Welcome to the technical support center for 1-Linoleoyl Glycerol (B35011) (1-LG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the handling and use of 1-LG in experimental settings, with a primary focus on its solubility in aqueous buffers.
Troubleshooting Guide
This guide provides solutions to specific issues you might encounter when working with 1-Linoleoyl Glycerol.
Issue: Precipitate forms when adding 1-LG stock solution to aqueous buffer.
This is a common issue due to the low water solubility of 1-LG, a monoglyceride.[1][2] The long hydrocarbon chain of linoleic acid gives the molecule a nonpolar character.[1]
Troubleshooting Workflow
Caption: Troubleshooting workflow for 1-LG precipitation.
Quantitative Solubility Data
The solubility of 1-LG is highly dependent on the solvent system used. Below is a summary of its solubility in various common laboratory solvents.
| Solvent System | Solubility | Source(s) |
| Dimethyl sulfoxide (B87167) (DMSO) | ≥ 100 mg/mL (282.07 mM) | [3][4] |
| Ethanol (B145695) | 100 mg/mL (282.07 mM) | [3][4] |
| Dimethylformamide (DMF) | 10 mg/mL | [5] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [5] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3.3 mg/mL (9.31 mM) | [3] |
| 10% DMSO + 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (7.05 mM) | [4] |
| 10% DMSO + 90% corn oil | ≥ 2.5 mg/mL (7.05 mM) | [4] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how should it be stored?
This compound (1-LG) is a monoacylglycerol containing linoleic acid ester-linked to a glycerol backbone.[6] It is known to inhibit Lipoprotein-associated phospholipase A2 (Lp-PLA2).[3][7] For long-term stability, 1-LG should be stored at -20°C or -80°C, preferably as a solution in a suitable organic solvent under an inert atmosphere (e.g., argon or nitrogen).[8] Storing it as a dry powder is not recommended as it can be prone to oxidation due to the two double bonds in the linoleyl chain.[8]
Q2: What is the difference between this compound and Linoleyl-1-glyceryl ether?
It is crucial to distinguish between these two molecules as their chemical linkage affects their stability and biological function.[9]
-
This compound has an ester linkage, which is susceptible to hydrolysis by lipases and esterases.[9]
-
Linoleyl-1-glyceryl ether has an ether linkage, which is more chemically stable and resistant to enzymatic degradation.[8][9]
Q3: How can I improve the solubility of 1-LG in my aqueous experimental buffer?
Several techniques can be employed to enhance the solubility of poorly water-soluble lipids like 1-LG.[10][11]
-
Co-solvents: Prepare a stock solution in a water-miscible organic solvent like DMSO or ethanol and then add it to your aqueous buffer.[3][5] It is important to ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Detergents/Surfactants: The use of detergents above their critical micelle concentration (CMC) is a conventional method to solubilize hydrophobic molecules.[12][13] Non-ionic detergents like Tween® 80 or Triton™ X-100 are generally milder and less likely to denature proteins.[14][15]
-
Carrier Proteins: For cell-based assays, bovine serum albumin (BSA) can be used as a carrier protein to improve the solubility and delivery of lipids.
Q4: What is a reliable protocol for preparing a stock solution of 1-LG?
Here is a standard protocol for preparing a 10 mM stock solution of 1-LG in DMSO.
Experimental Protocol: Preparation of 1-LG Stock Solution
Objective: To prepare a 10 mM stock solution of this compound (MW: 354.5 g/mol ) in DMSO.
Materials:
-
This compound (solid or oil)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Allow the vial of 1-LG to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of 1-LG. For example, to prepare 1 mL of a 10 mM solution, you would need 3.545 mg of 1-LG.
-
Add the appropriate volume of DMSO to the 1-LG.
-
Vortex or sonicate the solution to ensure it is completely dissolved.[3] Sonication is often recommended to aid dissolution.[3]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7] When stored at -80°C, the solution should be used within 6 months.[7]
Q5: How does this compound exert its biological effects?
The primary signaling action of 1-LG is the inhibition of Lipoprotein-associated phospholipase A2 (Lp-PLA2).[6] Lp-PLA2 is an enzyme that hydrolyzes oxidized phospholipids (B1166683) in low-density lipoprotein (LDL), which generates pro-inflammatory mediators.[6] By inhibiting Lp-PLA2, 1-LG can reduce the production of these inflammatory molecules, leading to an anti-inflammatory effect.[6][7] The IC50 values for (R)-1-Linoleoyl Glycerol and (S)-1-Linoleoyl Glycerol are 45.0 µM and 52.0 µM, respectively.[3]
Signaling Pathway of this compound
Caption: 1-LG inhibits Lp-PLA2, reducing inflammation.
Experimental Protocol: In Vitro Lp-PLA2 Inhibition Assay
This protocol provides a general framework for determining the inhibitory activity of 1-LG against Lp-PLA2.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 1-LG against Lp-PLA2.
Materials:
-
Recombinant human Lp-PLA2
-
Lp-PLA2 substrate (e.g., 2-thio-PAF)
-
Assay Buffer (e.g., Tris-HCl, pH 7.2-7.5)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader (absorbance at 405-415 nm)
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the 1-LG stock solution in Assay Buffer to create a range of test concentrations.
-
Prepare solutions of Lp-PLA2, substrate, and DTNB in Assay Buffer at their optimal concentrations.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add the Assay Buffer.
-
Add the 1-LG dilutions (or vehicle control, e.g., DMSO).
-
Add the Lp-PLA2 enzyme and incubate for a pre-determined time at a specific temperature (e.g., 10 minutes at 25°C).
-
Initiate the reaction by adding the substrate and DTNB.
-
-
Data Collection:
-
Immediately measure the absorbance at 405-415 nm at regular intervals (e.g., every minute for 15 minutes). The rate of increase in absorbance is proportional to the Lp-PLA2 activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of 1-LG.
-
Plot the percentage of inhibition against the logarithm of the 1-LG concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.[6]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | Phospholipase | TargetMol [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. brieflands.com [brieflands.com]
- 12. Methods for the solubilisation of membrane proteins: the micelle-aneous world of membrane protein solubilisation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Eliminating Ghost Peaks in HPLC Analysis of Glycerolipids
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals eliminate ghost peaks in the High-Performance Liquid Chromatography (HPLC) analysis of glycerolipids.
Troubleshooting Guide: A Systematic Approach to Ghost Peak Elimination
Ghost peaks, which are extraneous peaks that do not originate from the sample, can significantly compromise the accuracy and reliability of HPLC analysis.[1][2] This guide provides a step-by-step approach to identifying and eliminating these artifacts in your glycerolipid analyses.
Q1: I'm seeing unexpected peaks in my chromatogram. How do I confirm they are ghost peaks?
A1: The first step is to differentiate between peaks originating from your sample and those arising from the system or mobile phase.
Diagnostic Protocol:
-
Blank Injection: Perform a blank run using your mobile phase without injecting a sample. If peaks appear, they are likely ghost peaks originating from the HPLC system or the mobile phase itself.[3]
-
Pure Solvent Injection: Inject the pure solvent used to dissolve your sample. This helps to isolate contamination coming from the sample solvent.
-
No-Injection Gradient: Run a gradient program without an injection. This can help identify system-related peaks that appear at specific points in the gradient.[1]
-
Retention Time Comparison: Ghost peaks often have inconsistent retention times compared to true analyte peaks, though some may appear consistently.[4] Compare the retention times of the suspect peaks with those from your blank and pure solvent injections.
Q2: I've confirmed the presence of ghost peaks. What are the common sources and how do I eliminate them?
A2: Ghost peaks in glycerolipid analysis typically stem from four main sources: the mobile phase, the HPLC system (carryover), sample preparation, and the column.
Troubleshooting Steps:
1. Mobile Phase Contamination
Contaminants in your mobile phase solvents, even in HPLC-grade reagents, can accumulate on the column and elute as ghost peaks, especially during gradient elution.[1][4]
-
Solution:
-
Use High-Purity Solvents: Always use freshly prepared, high-purity HPLC or LC-MS grade solvents.[5] Compare different brands, as some may have fewer impurities.[1]
-
Proper Degassing: Degas the mobile phase using methods like helium sparging, vacuum degassing, or sonication to prevent dissolved gases from creating baseline disturbances that can mimic peaks.[1][5]
-
Use Ghost Trap Columns: Installing a ghost trap or guard column between the pump and the injector can effectively remove impurities from the mobile phase before they reach the analytical column.[1][6] These devices contain cartridges that bind tightly to impurities.[1]
-
2. System Contamination (Carryover)
Glycerolipids can be "sticky" and adsorb to surfaces within the HPLC system, such as the injector needle, sample loop, and tubing, leading to carryover into subsequent runs.[1]
-
Solution:
-
Optimize Needle Wash: Implement a rigorous needle wash protocol. Using a combination of strong and weak wash solvents can be highly effective. For hydrophobic analytes like glycerolipids, an organic solvent is often a good choice for the needle wash.[7]
-
Increase Wash Volume and Cycles: For persistent carryover, increase the volume of the wash solvent and the number of wash cycles.[8]
-
System Flushing: Regularly flush the entire HPLC system with a strong solvent to remove accumulated residues.
-
3. Sample Preparation Issues
Contamination can be introduced during sample handling and preparation.
-
Solution:
-
High-Quality Consumables: Use high-quality, clean vials, caps, and other sample preparation equipment to avoid introducing contaminants.[1]
-
Sample Filtration: Filter samples to remove particulate matter that could contribute to ghost peaks.[2]
-
Proper Storage: Store samples in clean, properly sealed containers to prevent contamination from the environment.
-
4. Column-Related Issues
An aging or contaminated column can be a source of ghost peaks.
-
Solution:
-
Column Flushing: If you suspect column contamination, flush the column with a strong solvent.
-
Column Replacement: If flushing does not resolve the issue, the column may be old or irreversibly contaminated and may need to be replaced.
-
Experimental Protocols
Protocol 1: Normal-Phase HPLC for Mono- and Diglycerides
This method is suitable for the quantitative determination of mono- and diglycerides.
-
Column: 150 mm x 4.6 mm, 10 µm Chromegasphere SI-60 or equivalent.
-
Column Temperature: 40°C.
-
Mobile Phase: A gradient of n-hexane/2-propanol/ethyl acetate (B1210297) with formic acid.
-
Flow Rate: 2 mL/min.
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
Sample Preparation: Dissolve the sample in n-hexane/2-propanol (90:10, v/v).
-
Injection Volume: 20 µL.
Note: The column should be rinsed with a mixture of n-hexane/2-propanol/ethyl acetate to remove formic acid when not in use.
Protocol 2: Reversed-Phase HPLC for Triglycerides
This method is applicable to the analysis of complex mixtures of triglycerides.
-
Column: Two 20 cm x 4.6 mm columns in series, packed with Nucleosil 120 C-18 (3 µm particle size).
-
Mobile Phase: A gradient of acetone (B3395972) in acetonitrile (B52724).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Light Scattering Detector.
-
Sample Preparation: Dissolve the triglyceride-containing fat extract and filter through a 0.22 µm filter.
-
Injection Solvent: Dichloromethane.
-
Injection Volume: 5 µL.
Data Presentation: Quantifying the Impact of Troubleshooting
The following tables summarize the quantitative reduction in ghost peaks and carryover achieved through various troubleshooting methods.
Table 1: Effect of Needle Wash Optimization on Carryover
| Analyte | Needle Wash Mode | Carryover (%) | Reduction in Carryover |
| Coumarin | Normal | 0.015 | - |
| Double | 0.0125 | 1.2x | |
| Extended | 0.010 | 1.5x | |
| Quetiapine Fumarate | Normal | 0.030 | - |
| Double | 0.020 | 1.5x | |
| Extended | 0.015 | 2.0x |
Data adapted from Waters Corporation Application Note.
Table 2: Impact of Wash Solvent Composition on Carryover Reduction
| Wash Protocol | Carryover (% of LLOQ) |
| Standard Wash (ACN/H₂O) | >500% |
| 3x DMSO Wash + Standard Wash | 172% |
| 6x DMSO Wash + Standard Wash | 156% |
| 6x 50/50 DMSO/Methanol Wash + Standard Wash | 100% |
LLOQ: Lower Limit of Quantitation. Data adapted from a study by GERSTEL GmbH & Co. KG.[9]
Table 3: General Carryover Reduction with Optimized Wash Protocols
| Optimization Strategy | Reported Carryover Reduction |
| Dual-solvent needle wash (acetonitrile/water) | 90% |
| Increased system flush cycles with stronger solvents | Complete removal of ghost peaks |
Data from a case study on a pharmaceutical lab.[8]
Mandatory Visualizations
Glycerolipid Signaling Pathways
Glycerolipids are not only key structural components of cell membranes but also serve as critical signaling molecules. The following diagrams illustrate two important glycerolipid-mediated signaling pathways.
Caption: Phosphatidylinositol Signaling Pathway.
Caption: Diacylglycerol (DAG) Metabolism and Signaling Hub.
Experimental and Logical Workflows
Caption: Ghost Peak Troubleshooting Decision Tree.
Frequently Asked Questions (FAQs)
Q1: Can ghost peaks vary in area from one injection to the next?
A1: Yes, the area of a ghost peak can vary between injections. This variability can depend on the source and nature of the contamination.
Q2: What is a "ghost trap column" and how does it work?
A2: A ghost trap column, also known as a ghost buster or guard column, is a small column installed in the mobile phase flow path before the injector.[6] It contains a sorbent material that adsorbs impurities from the mobile phase, preventing them from reaching the analytical column and appearing as ghost peaks in the chromatogram.[6]
Q3: Can the injection solvent itself cause ghost peaks?
A3: Yes. If the injection solvent is contaminated or is of a lower purity than the mobile phase, it can introduce impurities that appear as ghost peaks. It is always recommended to use high-purity solvents for both the mobile phase and sample dissolution.
Q4: How does a gradient elution contribute to the appearance of ghost peaks?
A4: In gradient elution, the mobile phase composition changes over time, increasing in solvent strength. Contaminants that have low solubility in the initial, weaker mobile phase can accumulate at the head of the column. As the solvent strength increases during the gradient, these accumulated contaminants can be eluted as sharp peaks, appearing as ghost peaks in the chromatogram.[4]
Q5: Are there specific wash solvents that are better for removing glycerolipid carryover?
A5: Due to the hydrophobic nature of glycerolipids, organic solvents are generally effective wash solvents. A mixture of solvents with varying polarities, such as a combination of a strong organic solvent like isopropanol (B130326) or acetonitrile and a weaker solvent like methanol, can be very effective. For particularly stubborn carryover, a sequence of washes with different solvents may be necessary.[7]
References
- 1. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 2. researchgate.net [researchgate.net]
- 3. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. uhplcs.com [uhplcs.com]
- 6. phenomenex.com [phenomenex.com]
- 7. waters.com [waters.com]
- 8. mastelf.com [mastelf.com]
- 9. grupobiomaster.com [grupobiomaster.com]
Validation & Comparative
Differentiating 1-Linoleoyl Glycerol from 2-Linoleoyl Glycerol by MS/MS: A Comparison Guide for Researchers
Introduction
1-Linoleoyl glycerol (B35011) (1-LG) and 2-linoleoyl glycerol (2-LG) are positional isomers of monoacylglycerol, sharing the same chemical formula and molecular weight but differing in the position of the linoleic acid chain on the glycerol backbone. This subtle structural difference leads to distinct biological activities, making their accurate differentiation crucial for researchers in lipidomics, drug development, and clinical diagnostics. 1-LG has been identified as an inhibitor of the pro-inflammatory enzyme Lipoprotein-associated phospholipase A2 (Lp-PLA2)[1][2], while 2-LG acts as an agonist for the G protein-coupled receptor 119 (GPR119), stimulating the release of glucagon-like peptide-1 (GLP-1)[3][4]. This guide provides a comprehensive comparison of 1-LG and 2-LG, focusing on their differentiation by tandem mass spectrometry (MS/MS), detailed experimental protocols, and their distinct signaling pathways.
Physicochemical Properties
| Property | 1-Linoleoyl Glycerol (1-LG) | 2-Linoleoyl Glycerol (2-LG) |
| Molecular Formula | C21H38O4 | C21H38O4 |
| Molecular Weight | 354.5 g/mol | 354.5 g/mol |
| Synonyms | 1-Monolinolein | 2-Monolinolein |
Mass Spectrometric Differentiation
The key to distinguishing 1-LG and 2-LG via mass spectrometry lies in the differential stability of the ester bond at the sn-1 and sn-2 positions of the glycerol backbone during collision-induced dissociation (CID) in MS/MS analysis. The fatty acid at the sn-2 position is sterically hindered, making its neutral loss less favorable compared to the fatty acid at the sn-1 position[5].
MS/MS Fragmentation Analysis
Upon electrospray ionization in positive mode (ESI+), both 1-LG and 2-LG will predominantly form protonated molecules, [M+H]⁺. When these precursor ions are subjected to CID, they fragment, and the resulting product ion spectra can be used for identification.
The primary differentiating fragmentation pathway is the neutral loss of the linoleic acid moiety (C₁₈H₃₂O₂; molecular weight 280.45 g/mol ).
-
This compound (1-LG): The MS/MS spectrum of [1-LG+H]⁺ is expected to show a relatively high intensity peak corresponding to the neutral loss of linoleic acid ([M+H - C₁₈H₃₂O₂]⁺).
-
2-Linoleoyl Glycerol (2-LG): The MS/MS spectrum of [2-LG+H]⁺ is expected to show a peak for the neutral loss of linoleic acid that is significantly less intense than that observed for 1-LG.
While direct MS/MS can provide this differentiation, it is often enhanced by chromatographic separation of the isomers prior to mass spectrometric analysis. For silylated derivatives analyzed by gas chromatography-mass spectrometry (GC-MS), distinct fragmentation patterns have also been noted. For instance, silylated α-monoacylglycerols (like 1-LG) show a characteristic loss of a methylene(trimethylsilyl)oxonium ion (103 amu), while β-isomers (like 2-LG) produce a series of other diagnostic fragments.
Quantitative Data Summary
The following table summarizes the expected relative intensities of the key diagnostic fragment ion for 1-LG and 2-LG based on the established principles of lipid fragmentation.
| Precursor Ion | Fragment Ion Description | Expected Relative Abundance in MS/MS |
| [1-LG+H]⁺ | [M+H - C₁₈H₃₂O₂]⁺ (Neutral loss of Linoleic Acid) | High |
| [2-LG+H]⁺ | [M+H - C₁₈H₃₂O₂]⁺ (Neutral loss of Linoleic Acid) | Low |
Experimental Protocols
Sample Preparation (General Lipid Extraction)
-
Homogenize the biological sample in a suitable solvent system, such as chloroform/methanol (2:1, v/v).
-
Add an appropriate internal standard for quantification.
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the LC-MS system (e.g., acetonitrile/isopropanol).
LC-MS/MS Method for Isomer Separation and Identification
Liquid Chromatography (LC):
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for separating these isomers[6].
-
Mobile Phase A: Acetonitrile/Water (e.g., 60:40, v/v) with a suitable additive like 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10, v/v) with 10 mM ammonium formate.
-
Gradient: A shallow gradient from a lower to a higher percentage of mobile phase B over a sufficient run time to achieve separation.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C[6].
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Precursor Ion Selection: The [M+H]⁺ ion for 1-LG and 2-LG (m/z 355.28) is selected for MS/MS fragmentation.
-
Collision Energy: Optimized to achieve sufficient fragmentation for the neutral loss of linoleic acid.
-
Detector: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap is recommended for accurate mass measurements.
Visualization of Methodologies
References
A Comparative Analysis of 1-Linoleoyl Glycerol and 1-O-linoleyl glycerol for Researchers
An objective guide for researchers, scientists, and drug development professionals detailing the comparative analysis of 1-Linoleoyl Glycerol (B35011) and 1-O-linoleyl glycerol. This guide synthesizes available experimental data on their physicochemical properties, biological activities, and underlying signaling pathways.
This document provides a comprehensive comparison of 1-Linoleoyl Glycerol and 1-O-linoleyl glycerol, two structurally related lipid molecules with distinct chemical linkages that profoundly influence their biological functions. While both molecules share a linoleoyl fatty acid chain and a glycerol backbone, the nature of their chemical bond—ester versus ether—dictates their stability, metabolic fate, and mechanism of action. This guide presents a detailed examination of their properties and biological effects, supported by quantitative data and experimental protocols to aid researchers in their selection and application.
Executive Summary
This compound, a monoacylglycerol with an ester linkage, is primarily recognized for its role in modulating inflammatory pathways. It is a known inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in atherosclerosis. In contrast, 1-O-linoleyl glycerol, an alkylglycerol with a chemically stable ether linkage, is investigated for its potential anti-cancer and immunomodulatory properties. These activities are thought to be mediated through the modulation of intracellular calcium levels and other signaling cascades. The structural difference between the two lipids is the key determinant of their distinct biological profiles.
Physicochemical Properties
The fundamental difference in the linkage between the linoleyl group and the glycerol backbone—ester in this compound and ether in 1-O-linoleyl glycerol—results in different physicochemical properties. The ether bond in 1-O-linoleyl glycerol is chemically more stable and resistant to enzymatic hydrolysis by lipases compared to the ester bond in this compound.[1]
| Property | This compound | 1-O-linoleyl glycerol |
| Molecular Formula | C21H38O4[2] | C21H38O4 |
| Molecular Weight | 354.5 g/mol [2] | 354.52 g/mol |
| Appearance | Colorless to pale yellow liquid[3] | - |
| Melting Point | - | 14-15 °C |
| Boiling Point | - | 485.0±40.0 °C (Predicted) |
| Density | - | 0.981±0.06 g/cm3 (Predicted) |
| Solubility | Soluble in DMF and Ethanol. Slightly soluble in Ethanol:PBS (pH 7.2) (1:1).[4] | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol. |
| Chemical Linkage | Ester | Ether |
Biological Activity and Performance
The biological activities of this compound and 1-O-linoleyl glycerol diverge significantly due to their structural differences.
This compound: Anti-inflammatory Activity
The primary reported biological activity of this compound is the inhibition of Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as Platelet-Activating Factor Acetylhydrolase (PAF-AH).[5] Lp-PLA2 is an enzyme that generates pro-inflammatory mediators.[5] By inhibiting this enzyme, this compound exhibits anti-inflammatory effects, such as the reduction of interleukin-6 (IL-6) production.[6]
| Target | Action | Potency (IC50) | Biological Effect |
| Lipoprotein-associated phospholipase A2 (Lp-PLA2) | Inhibition | 45.0 µM for (R)-isomer, 52.0 µM for (S)-isomer[6] | Anti-inflammatory |
| Apolipoprotein CIII-induced inflammation | Mitigation | - | Reduction of IL-6[6] |
1-O-linoleyl glycerol: Anti-cancer and Immunomodulatory Activities
| Biological Process | Observed Effect (Alkylglycerols/Monoacylglycerols) | Quantitative Data (for related compounds) |
| Cancer Cell Viability | Cytotoxic effects on various cancer cell lines (class effect).[7] | IC50 values for other synthetic ether lipids vary widely depending on the cell line and compound structure. |
| Immune Cell Proliferation | Stimulation of T-cell proliferation at low concentrations and inhibition at higher concentrations (Glycerol Monolaurate).[8] | GML stimulates murine splenocyte proliferation at 10⁻⁵ to 5 µg/ml and inhibits it at >5 µg/ml.[8] |
| Cytokine Production | Modulation of cytokine production. | A related compound, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), was found to lower IL-4 and IL-6 production by PBMCs.[9] |
Signaling Pathways
The distinct biological activities of this compound and 1-O-linoleyl glycerol are rooted in their differential engagement with cellular signaling pathways.
This compound and the Lp-PLA2 Pathway
This compound exerts its anti-inflammatory effects by directly inhibiting the Lp-PLA2 enzyme. This enzyme is a key player in the generation of pro-inflammatory lipids from oxidized low-density lipoprotein (oxLDL). By blocking Lp-PLA2, this compound prevents the formation of lysophosphatidylcholine (B164491) (lyso-PC) and oxidized fatty acids, which are known to promote inflammatory responses in the vascular wall.
Caption: Signaling pathway of Lp-PLA2 inhibition by this compound.
1-O-linoleyl glycerol and Calcium Signaling
The biological effects of 1-O-linoleyl glycerol and other alkylglycerols are believed to be mediated, at least in part, through the modulation of intracellular calcium (Ca²⁺) concentrations. An influx of extracellular Ca²⁺ or its release from intracellular stores like the endoplasmic reticulum (ER) can trigger a variety of cellular responses, including changes in gene expression, cell proliferation, and apoptosis.
Caption: Proposed calcium signaling pathway for 1-O-linoleyl glycerol.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to facilitate reproducibility and further investigation.
Lp-PLA2 Inhibition Assay
This protocol outlines a colorimetric assay to determine the inhibitory activity of a compound against Lp-PLA2.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound on Lp-PLA2 activity.
Materials:
-
Recombinant human Lp-PLA2
-
2-thio-PAF (substrate)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2 with 1 mM EGTA)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Prepare a solution of DTNB in the Assay Buffer.
-
Prepare the Lp-PLA2 substrate solution.
-
Dilute the Lp-PLA2 enzyme in Assay Buffer to a working concentration.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add the Assay Buffer, DTNB solution, and the diluted this compound or vehicle control.
-
Add the diluted Lp-PLA2 enzyme solution to each well and pre-incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 414 nm every minute for a set duration using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for the Lp-PLA2 inhibition assay.
Intracellular Calcium Mobilization Assay
This protocol describes a fluorescence-based assay to measure changes in intracellular calcium concentration in response to a test compound.
Objective: To measure the dose-dependent increase in intracellular calcium in response to 1-O-linoleyl glycerol.
Materials:
-
Cell line of interest (e.g., Jurkat T-cells)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluo-4 AM (calcium indicator dye)
-
Pluronic F-127
-
1-O-linoleyl glycerol
-
96-well black-walled, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
Harvest and resuspend the cells in HBSS.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Incubate the cells with the loading buffer in the dark at 37°C.
-
Wash the cells to remove excess dye and resuspend them in HBSS.
-
-
Assay:
-
Plate the dye-loaded cells into a 96-well plate.
-
Prepare serial dilutions of 1-O-linoleyl glycerol.
-
Use a fluorescence microplate reader to measure the baseline fluorescence.
-
Add the diluted 1-O-linoleyl glycerol to the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Plot the peak response against the logarithm of the concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Caption: Experimental workflow for the intracellular calcium mobilization assay.
Conclusion
This compound and 1-O-linoleyl glycerol, despite their similar nomenclature, are distinct molecules with different biological activities. This compound's ester linkage makes it a substrate for lipases and a modulator of inflammatory pathways through Lp-PLA2 inhibition. In contrast, the stable ether bond of 1-O-linoleyl glycerol confers resistance to hydrolysis and directs its activity towards pathways involved in cancer cell proliferation and immune responses, likely through mechanisms involving calcium signaling. The choice between these two lipids for research and development purposes will depend on the specific biological question and therapeutic target of interest. Further research is warranted to fully elucidate the specific molecular targets and quantitative potency of 1-O-linoleyl glycerol.
References
- 1. benchchem.com [benchchem.com]
- 2. Linoleoylglycerol | C21H38O4 | CID 87469676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 2258-92-6,this compound | lookchem [lookchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound - Biochemicals - CAT N°: 10008869 [bertin-bioreagent.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Linoleyl-1-glyceryl ether | 10431-08-0 | Benchchem [benchchem.com]
- 8. Modulation of immune cell proliferation by glycerol monolaurate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol on Immune Functions in Healthy Adults in a Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Mono-, Di-, and Triglycerides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of mono-, di-, and triglycerides, supported by experimental data. It is designed to be a valuable resource for researchers and professionals in the fields of life sciences and drug development, offering insights into the distinct roles these lipid molecules play in physiological and pathological processes.
Executive Summary
Mono-, di-, and triglycerides, while structurally related, exhibit distinct biological activities that influence their absorption, metabolism, and cellular signaling roles. Triglycerides serve as the primary form of energy storage and are hydrolyzed into di- and monoglycerides (B3428702) for absorption. Monoglycerides, particularly 2-monoglycerides, are readily absorbed and can act as signaling molecules. Diacylglycerols are key second messengers in various cellular signaling cascades, most notably in the activation of Protein Kinase C (PKC). The bioavailability of fatty acids can be significantly enhanced when delivered in the monoglyceride form compared to triglyceride or other forms. Understanding these differences is crucial for the development of therapeutics targeting lipid metabolism and signaling pathways.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data comparing the biological activities of mono-, di-, and triglycerides.
| Parameter | Monoglycerides | Diglycerides | Triglycerides | Source(s) |
| Oral Bioavailability | High | Moderate | Low (requires hydrolysis) | [1] |
| Intestinal Absorption | Directly absorbed | Hydrolyzed to monoglycerides and free fatty acids for absorption | Hydrolyzed to monoglycerides and free fatty acids for absorption | [2] |
| Primary Metabolic Fate | Re-esterification to triglycerides in enterocytes; signaling | Precursor for triglyceride and phospholipid synthesis; signaling | Energy storage; hydrolysis to provide fatty acids and glycerol | [3] |
Table 1: Comparison of Bioavailability and Metabolism
| Biological Role | Monoglycerides | Diglycerides | Triglycerides | Source(s) |
| Energy Storage | Minor | Minor | Major | [3] |
| Signaling | Yes (e.g., 2-arachidonoylglycerol (B1664049) as an endocannabinoid) | Yes (key second messenger, activates PKC) | Indirect (source of signaling fatty acids and DAG) | [4][5] |
| Effect on Inflammatory Gene Expression | Can modulate inflammatory pathways | Can activate pro-inflammatory pathways via PKC | Can induce pro-inflammatory responses | [6][7] |
Table 2: Comparison of Biological Roles
| Parameter | Monoglycerides | Diglycerides | Triglycerides | Source(s) |
| Activation of Protein Kinase C (PKC) | No | Yes (isoform-specific) | No (hydrolysis to DAG required) | [5][8] |
| Lipase (B570770) Substrate Preference (Pancreatic Lipase) | Not a primary substrate | Hydrolyzed faster than triglycerides | Primary substrate for initial hydrolysis | [3] |
Table 3: Comparison of Signaling and Enzyme Interactions
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Lipolysis Assay
This assay is used to determine the rate and extent of hydrolysis of triglycerides, diglycerides, and monoglycerides by lipases, mimicking the digestive process.
Materials:
-
pH-stat apparatus
-
Lipolysis medium (simulating fasted state small intestine)
-
Pancreatic lipase solution
-
Test lipid (triglyceride, diglyceride, or monoglyceride)
-
Enzyme inhibitor (e.g., Orlistat)
-
Centrifuge
-
High-performance liquid chromatography (HPLC) or gas chromatography (GC) system for analysis of lipolysis products.
Procedure:
-
Dispersion: Disperse a known amount of the test lipid in the lipolysis medium at 37°C in the reaction vessel of the pH-stat.
-
Equilibration: Allow the dispersion to equilibrate for 10 minutes.
-
Initiation of Lipolysis: Add the pancreatic lipase solution to the reaction vessel to start the digestion process. The pH is maintained at a constant level (e.g., pH 7.0) by the automated addition of NaOH.
-
Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Inhibition: Immediately add an enzyme inhibitor to each aliquot to stop the lipolytic reaction.
-
Phase Separation: Centrifuge the samples to separate the aqueous and lipid phases.
-
Analysis: Analyze the composition of the lipid phase using HPLC or GC to quantify the remaining glycerides and the liberated free fatty acids and monoglycerides.[9][10][11]
Diacylglycerol (DAG) Quantification Assay
This assay quantifies the amount of diacylglycerol in a sample, which is a key second messenger.
Materials:
-
Lipid extraction solvents (e.g., chloroform/methanol mixture)
-
Diacylglycerol (DAG) kinase
-
[γ-³²P]ATP
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager or scintillation counter
Procedure:
-
Lipid Extraction: Extract total lipids from the cell or tissue sample using an appropriate solvent system.
-
Enzymatic Reaction: Incubate the lipid extract with DAG kinase and [γ-³²P]ATP. The DAG kinase specifically phosphorylates DAG to produce [³²P]-phosphatidic acid.
-
Separation: Separate the radiolabeled phosphatidic acid from other lipids using thin-layer chromatography (TLC).
-
Quantification: Visualize and quantify the amount of [³²P]-phosphatidic acid using a phosphorimager or by scraping the corresponding spot from the TLC plate and measuring the radioactivity with a scintillation counter. The amount of radioactivity is directly proportional to the amount of DAG in the original sample.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways involving mono-, di-, and triglycerides.
Caption: Overview of triglyceride hydrolysis and the subsequent signaling roles of di- and monoglycerides.
Caption: Activation of Protein Kinase C (PKC) by diacylglycerol downstream of G-protein coupled receptor signaling.[12]
Experimental Workflow
References
- 1. Monoacylglycerol Form of Omega-3s Improves Its Bioavailability in Humans Compared to Other Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - The Monoglyceride Pathway of Fat Absorption in Man [jci.org]
- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 4. Monoacylglycerol signalling and ABHD6 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triglyceride Regulates the Expression of M1 and M2 Macrophage-specific Markers in THP-1 Monocytes [bslonline.org]
- 7. Comparative analysis of inflammatory gene expression levels in metabolic syndrome & coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of Fatty Acid-Specific Lipolysis by In Vitro Digestion and GC-FID | MDPI [mdpi.com]
- 12. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Validation of Analytical Methods for Quantifying 1-Linoleoyl Glycerol
For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive lipids like 1-Linoleoyl Glycerol (1-LG) is critical for understanding its physiological roles and for therapeutic development. 1-LG, a monoacylglycerol, is involved in various biological processes, and its accurate measurement is essential for reliable research outcomes. This guide provides an objective comparison of common analytical methods for the quantification of 1-LG, supported by performance data and detailed experimental protocols.
Method Performance Comparison
The selection of an analytical method for this compound quantification depends on factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The three primary chromatographic techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), and Gas Chromatography-Mass Spectrometry (GC-MS).
The following table summarizes the key quantitative performance characteristics of these methods based on validated analyses of monoacylglycerols and similar lipids.
| Performance Characteristic | LC-MS/MS | HPLC-ELSD | GC-MS (with derivatization) |
| Linearity (R²) | > 0.998[1][2] | > 0.995[1] | > 0.99[3] |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL[1] | 0.04 - 0.7 µg/mL[1] | 26 - 61 ng/g[3] |
| Accuracy (% Recovery) | 95 - 105%[1][2] | 90 - 110%[1] | Not explicitly stated |
| Precision (RSD%) | < 10%[2][4] | < 10%[1] | Not explicitly stated |
| Specificity/Selectivity | High | Moderate[1] | High |
| Throughput | High | Moderate | Moderate |
| Derivatization Required | No[4] | No | Yes (typically silylation)[3] |
Experimental Workflow Visualization
A typical workflow for the quantification of 1-LG using the highly sensitive and specific LC-MS/MS method is outlined below. This process involves sample preparation to isolate the lipid fraction, chromatographic separation, and detection by mass spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. diglib.tugraz.at [diglib.tugraz.at]
- 4. Enrichment and quantification of monoacylglycerols and free fatty acids by solid phase extraction and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Antibody Cross-Reactivity Against Monoacylglycerols
For researchers, scientists, and drug development professionals, the specificity of antibodies is paramount for accurate and reproducible results. This guide provides a comprehensive comparison of antibody cross-reactivity against different monoacylglycerols, offering supporting experimental methodologies and a framework for evaluating antibody performance.
Monoacylglycerols (MAGs) are a class of lipids that play crucial roles in various physiological processes, most notably as endocannabinoids and signaling molecules. 2-arachidonoylglycerol (B1664049) (2-AG) is the most extensively studied MAG, acting as a full agonist for cannabinoid receptors CB1 and CB2[1][2]. Its isomer, 1-arachidonoylglycerol (1-AG), and other MAGs like 2-oleoylglycerol (2-OG) and 2-palmitoylglycerol (B134275) (2-PG), also exhibit biological activity. The structural similarity between these molecules presents a significant challenge for immunoassay specificity, as antibodies raised against one MAG may cross-react with others. This guide delves into the critical aspects of antibody cross-reactivity among these key monoacylglycerols.
Structural Comparison of Monoacylglycerols
The potential for antibody cross-reactivity is intrinsically linked to the structural similarities of the target antigens. 2-AG, 1-AG, 2-OG, and 2-PG share a common glycerol (B35011) backbone but differ in the position and type of their fatty acid chains.
| Monoacylglycerol | Abbreviation | Chemical Formula | Molar Mass ( g/mol ) | Fatty Acid Chain | Position of Acyl Group | Key Structural Features |
| 2-Arachidonoylglycerol | 2-AG | C₂₃H₃₈O₄ | 378.5 | Arachidonic Acid (20:4) | sn-2 | Polyunsaturated fatty acid at the central position of the glycerol backbone. |
| 1-Arachidonoylglycerol | 1-AG | C₂₃H₃₈O₄ | 378.5 | Arachidonic Acid (20:4) | sn-1 | Isomer of 2-AG with the polyunsaturated fatty acid at a terminal position.[3] |
| 2-Oleoylglycerol | 2-OG | C₂₁H₄₀O₄ | 356.5 | Oleic Acid (18:1) | sn-2 | Monounsaturated fatty acid at the central position. |
| 2-Palmitoylglycerol | 2-PG | C₁₉H₃₈O₄ | 330.5 | Palmitic Acid (16:0) | sn-2 | Saturated fatty acid at the central position. |
Caption: Structural comparison of key monoacylglycerols.
Principles of Antibody Production Against Monoacylglycerols
Monoacylglycerols are small lipid molecules, or haptens, which are not immunogenic on their own. To elicit an antibody response, they must be covalently conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH)[4][][6][7]. The specificity of the resulting antibodies is heavily influenced by the site on the monoacylglycerol molecule where the carrier protein is attached.
The conjugation strategy determines which parts of the monoacylglycerol are exposed as epitopes for antibody recognition. If the conjugation occurs through a functional group on the glycerol backbone, the fatty acid chain will be the primary determinant of specificity. Conversely, if the fatty acid itself is modified for conjugation, the glycerol headgroup may play a more significant role in antibody binding. The choice of linker used for conjugation can also impact the presentation of the hapten and, consequently, the specificity of the antibody response[8][9].
Due to the subtle structural differences between monoacylglycerols, particularly between isomers like 2-AG and 1-AG, achieving high specificity is challenging. It is highly probable that polyclonal antibodies raised against 2-AG will exhibit some degree of cross-reactivity with 1-AG due to the shared arachidonoyl chain and glycerol backbone[3][10]. Cross-reactivity with 2-OG and 2-PG is also possible, though likely to a lesser extent due to the differences in their fatty acid chains (monounsaturated and saturated, respectively, compared to the polyunsaturated chain of 2-AG).
Experimental Assessment of Cross-Reactivity
Given the high potential for cross-reactivity, it is crucial for researchers to experimentally validate the specificity of any anti-monoacylglycerol antibody. A competitive enzyme-linked immunosorbent assay (ELISA) is the most common and effective method for quantifying cross-reactivity[11].
Experimental Protocol: Competitive ELISA for Monoacylglycerol Cross-Reactivity
This protocol outlines a general procedure for assessing the cross-reactivity of an anti-2-AG antibody with 1-AG, 2-OG, and 2-PG.
Materials:
-
Microplate pre-coated with a 2-AG-protein conjugate
-
Anti-2-AG primary antibody
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
2-AG standard
-
Potential cross-reactants: 1-AG, 2-OG, 2-PG
-
Assay buffer
-
Wash buffer
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Preparation of Standards and Competitors: Prepare serial dilutions of the 2-AG standard and the potential cross-reactants (1-AG, 2-OG, 2-PG) in assay buffer.
-
Competitive Binding: Add a fixed amount of the anti-2-AG primary antibody to each well of the pre-coated microplate, followed by the addition of either the 2-AG standard or one of the competitor monoacylglycerols at various concentrations. Incubate to allow competition for binding to the immobilized 2-AG.
-
Washing: Wash the plate to remove unbound antibodies and competitors.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate.
-
Washing: Wash the plate to remove unbound secondary antibody.
-
Substrate Reaction: Add TMB substrate to each well and incubate in the dark to allow for color development. The intensity of the color is inversely proportional to the amount of 2-AG or cross-reactant in the sample.
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentration of the 2-AG standard.
-
For each competitor, determine the concentration that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity for each competitor using the following formula: % Cross-Reactivity = (IC50 of 2-AG / IC50 of Competitor) x 100
-
Performance Comparison
Direct comparative data on the cross-reactivity of commercially available anti-monoacylglycerol antibodies is scarce. The following table is provided as a template for researchers to document their own experimental findings based on the protocol described above. The predicted cross-reactivity is based on structural similarity.
| Antibody Target | Competitor | Predicted Cross-Reactivity | Experimental Cross-Reactivity (%) |
| Anti-2-AG Antibody | 1-Arachidonoylglycerol (1-AG) | High | [Enter Experimental Data] |
| 2-Oleoylglycerol (2-OG) | Moderate to Low | [Enter Experimental Data] | |
| 2-Palmitoylglycerol (2-PG) | Low | [Enter Experimental Data] |
Caption: Template for summarizing monoacylglycerol antibody cross-reactivity data.
Visualizing Key Processes
To further aid in understanding the context of monoacylglycerol research and the methodology for assessing antibody specificity, the following diagrams are provided.
Caption: 2-AG is synthesized on-demand in the postsynaptic neuron and acts as a retrograde messenger, binding to presynaptic CB1 receptors to modulate neurotransmitter release.
Caption: This workflow illustrates the key steps in a competitive ELISA to determine the cross-reactivity of an antibody against different monoacylglycerols.
Conclusion
The specificity of antibodies against monoacylglycerols is a critical consideration for researchers in the fields of endocannabinoid signaling and drug development. Due to the inherent structural similarities among these lipid molecules, a degree of cross-reactivity is to be expected, particularly with polyclonal antibodies. This guide highlights the structural basis for potential cross-reactivity and provides a robust experimental framework for its assessment. While direct comparative data from manufacturers is limited, the provided protocols and templates empower researchers to perform in-house validation, ensuring the accuracy and reliability of their immunoassays. Rigorous characterization of antibody specificity is not merely a recommendation but a prerequisite for generating high-quality, reproducible scientific data.
References
- 1. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]
- 2. The Endogenous Cannabinoid 2-Arachidonoylglycerol Is Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Conjugation of haptens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conjugation Site Influences Antibody-Conjugated Drug PK Assays: Case Studies for Disulfide-Linked, Self-Immolating Next-Generation Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Ratio of 2-AG to Its Isomer 1-AG as an Intrinsic Fine Tuning Mechanism of CB1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In Vivo Comparative Analysis of 1-Linoleoyl Glycerol and its Ether-Linked Analog, 1-O-Linoleyl Glycerol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo effects of 1-Linoleoyl Glycerol (B35011) (1-LG), an ester-linked monoacylglycerol, and its ether-linked counterpart, 1-O-Linoleyl Glycerol. While direct head-to-head in vivo comparative studies are limited in publicly available literature, this document synthesizes existing data on each compound and their respective lipid classes—monoacylglycerols and alkylglycerols—to offer a comprehensive overview of their distinct biological activities and potential therapeutic applications.
The fundamental structural difference between these two molecules lies in the linkage of the linoleyl group to the glycerol backbone. 1-LG possesses an ester linkage, which is susceptible to enzymatic hydrolysis, while 1-O-Linoleyl Glycerol has a more stable ether bond, rendering it resistant to lipase (B570770) activity.[1] This key difference significantly influences their metabolic fate, signaling pathways, and overall in vivo performance.
Quantitative Data Summary
Table 1: Potency of 1-Linoleoyl Glycerol and Comparative Lipid Mediators
| Lipid Mediator | Target | Action | Potency (IC50/EC50) | Key Biological Effect |
| 1-Linoleoyl-rac-glycerol (1-LG) | Lipoprotein-associated phospholipase A2 (Lp-PLA2) | Inhibition | 45 µM[2][3] | Anti-inflammatory[2] |
| Lysophosphatidic Acid (18:1) | LPA3 Receptor | Agonism | ~270 nM (Receptor Phosphorylation)[2] | Proliferation, Migration[2] |
| OMPT (LPA analog) | LPA3 Receptor | Agonism | ~10 nM (Receptor Phosphorylation)[2] | Proliferation, Migration[2] |
| Diacylglycerol (DAG) | Protein Kinase C (PKC) | Activation | Species and system dependent | Cell growth, differentiation |
Data synthesized from a comparative guide on lipid signaling molecules.[2]
Signaling Pathways and Mechanism of Action
The distinct chemical structures of 1-LG and 1-O-Linoleyl Glycerol lead to their involvement in different signaling cascades.
This compound (Ester-Linked)
The primary signaling pathway identified for 1-LG is the inhibition of Lipoprotein-associated phospholipase A2 (Lp-PLA2).[2] Lp-PLA2 is an enzyme that hydrolyzes oxidized phospholipids (B1166683) in low-density lipoprotein (LDL), producing pro-inflammatory mediators such as lysophosphatidylcholine. By inhibiting this enzyme, 1-LG reduces the formation of these inflammatory molecules, leading to an anti-inflammatory effect.[2] This is supported by observations of reduced IL-6 production.[4]
Caption: Signaling pathway of this compound (1-LG).
1-O-Linoleyl Glycerol (Ether-Linked Analog)
1-O-Linoleyl Glycerol belongs to the class of alkylglycerols, which are known to have anti-cancer and immunomodulatory properties.[2] Their signaling mechanisms are thought to involve the modulation of intracellular calcium levels and the activation of Protein Kinase C (PKC).[5] Alkylglycerols can also serve as precursors for Platelet-Activating Factor (PAF), a potent lipid mediator involved in inflammation and immune responses.[5]
Caption: Signaling pathways of 1-O-Linoleyl Glycerol.
Experimental Protocols
Detailed experimental protocols for a direct in vivo comparison are not available. However, based on studies of related compounds, the following workflows can be adapted.
In Vivo Anti-Tumor Activity Assessment (for Alkylglycerols)
This protocol is a general workflow to assess the in vivo anti-tumor and anti-metastatic activity of 1-O-alkylglycerols.[5]
-
Animal Model: Use an appropriate mouse model with induced or transplanted tumors (e.g., breast cancer or melanoma cell lines).[5]
-
Compound Administration:
-
Prepare the ether-linked lipid, such as 1-O-Linoleyl Glycerol, in a suitable vehicle for in vivo administration (e.g., diluted in sterile saline).[6]
-
Administer the compound to the treatment group of mice via a relevant route (e.g., oral gavage or intraperitoneal injection). The control group should receive the vehicle only.
-
-
Tumor Growth Monitoring: Measure the tumor volume at regular intervals using calipers.
-
Metastasis Assessment: At the end of the study, euthanize the animals and examine relevant organs (e.g., lungs, liver) for metastatic nodules.
-
Data Analysis: Compare the tumor growth rates and the incidence of metastasis between the treatment and control groups.
Caption: Experimental workflow for in vivo anti-tumor assessment.
In Vivo Anti-Inflammatory Activity Assessment (for 1-LG)
This protocol outlines a general procedure to evaluate the anti-inflammatory effects of 1-LG in an animal model of inflammation.
-
Animal Model: Induce an inflammatory response in mice or rats (e.g., using lipopolysaccharide (LPS) or concanavalin (B7782731) A).[7]
-
Compound Administration:
-
Prepare this compound in a suitable vehicle.
-
Administer 1-LG to the treatment group before or after the inflammatory challenge. The control group receives the vehicle.
-
-
Sample Collection: Collect blood samples at specified time points to measure plasma cytokine levels (e.g., IL-6, TNF-α).[7][8]
-
Tissue Analysis: Harvest relevant tissues (e.g., liver, spleen) for histological analysis of inflammation and immune cell infiltration.[7]
-
Biochemical Assays: Perform enzyme-linked immunosorbent assays (ELISAs) to quantify cytokine concentrations in plasma or tissue homogenates.
-
Data Analysis: Compare cytokine levels and the degree of inflammation between the 1-LG treated group and the control group.
Caption: Experimental workflow for in vivo anti-inflammatory assessment.
Conclusion
This compound and its ether-linked analog, 1-O-Linoleyl Glycerol, exhibit distinct biological activities primarily due to the difference in their chemical linkage. 1-LG, with its ester bond, acts as an anti-inflammatory agent by inhibiting Lp-PLA2. In contrast, the more stable ether-linked 1-O-Linoleyl Glycerol is associated with immunomodulatory and anti-cancer effects, likely through the modulation of intracellular calcium, PKC signaling, and its role as a PAF precursor.
The provided experimental workflows offer a foundational approach for conducting in vivo comparative studies. Further research involving direct, head-to-head in vivo comparisons is necessary to fully elucidate the therapeutic potential of these two lipid molecules and to determine their relative efficacy and safety profiles for various applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) reduces hepatic injury in concanavalin A-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol on Immune Functions in Healthy Adults in a Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cellular Lipidomic Response to Saturated and Unsaturated Monoglycerides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular lipidomic responses to treatment with different monoglycerides (B3428702), specifically focusing on the differential effects of saturated versus unsaturated acyl chains. The information herein is supported by experimental data from various studies to illustrate the distinct metabolic and signaling consequences of exposing cells to these bioactive lipids.
Introduction
Monoglycerides (MGs), composed of a glycerol (B35011) molecule esterified to a single fatty acid, are not merely metabolic intermediates but also potent signaling molecules that can significantly influence cellular processes. Their amphiphilic nature allows them to interact with and integrate into cellular membranes, thereby affecting membrane properties and initiating signaling cascades. The structure of the fatty acid chain, particularly its length and degree of saturation, is a critical determinant of the biological activity of the monoglyceride. This guide compares the lipidomic consequences of treating cells with a saturated monoglyceride, exemplified by monopalmitin (B16481) (1-palmitoyl-rac-glycerol), versus an unsaturated monoglyceride, such as monoolein (B16389) (1-oleoyl-rac-glycerol).
Data Presentation: Quantitative Lipidomic Analysis
The following tables summarize quantitative data from lipidomic analyses of cells and tissues exposed to saturated versus unsaturated fatty acids, which serve as precursors for the intracellular synthesis of various lipid species, including monoglycerides, or can be directly incorporated into complex lipids. This data provides a strong indication of the differential effects that saturated and unsaturated monoglycerides would have on the cellular lipidome.
Table 1: Changes in Myocellular Diacylglycerol (DAG) Composition in Mice Fed Diets Enriched with Saturated vs. Unsaturated Fatty Acids
Data adapted from a study on C57Bl6 mice fed high-fat diets for 8 weeks.[1][2][3]
| Fatty Acid Species | Control Diet (Low Fat) | Saturated Fat Diet (Palm Oil) | Monounsaturated Fat Diet (Olive Oil) | Polyunsaturated Fat Diet (Safflower Oil) |
| Saturated Fatty Acids | ||||
| C16:0 (Palmitic) | 24.5 ± 1.2% | 35.1 ± 1.5% | 22.1 ± 0.9% | 18.9 ± 0.8% |
| C18:0 (Stearic) | 10.2 ± 0.5% | 12.3 ± 0.6% | 9.8 ± 0.4% | 8.5 ± 0.3% |
| Unsaturated Fatty Acids | ||||
| C18:1 (Oleic) | 35.1 ± 1.8% | 38.2 ± 1.9% | 55.3 ± 2.2% | 25.4 ± 1.1% |
| C18:2 (Linoleic) | 20.2 ± 1.0% | 14.4 ± 0.7% | 12.8 ± 0.6% | 47.2 ± 2.1% |
Table 2: Changes in Myocellular Triacylglycerol (TAG) Composition in Mice Fed Diets Enriched with Saturated vs. Unsaturated Fatty Acids
Data adapted from a study on C57Bl6 mice fed high-fat diets for 8 weeks.[1][2][3]
| Fatty Acid Species | Control Diet (Low Fat) | Saturated Fat Diet (Palm Oil) | Monounsaturated Fat Diet (Olive Oil) | Polyunsaturated Fat Diet (Safflower Oil) |
| Saturated Fatty Acids | ||||
| C16:0 (Palmitic) | 25.1 ± 1.1% | 38.9 ± 1.7% | 23.4 ± 1.0% | 17.6 ± 0.8% |
| C18:0 (Stearic) | 9.8 ± 0.4% | 11.5 ± 0.5% | 9.1 ± 0.4% | 7.9 ± 0.3% |
| Unsaturated Fatty Acids | ||||
| C18:1 (Oleic) | 36.4 ± 1.6% | 36.1 ± 1.6% | 58.2 ± 2.5% | 24.8 ± 1.1% |
| C18:2 (Linoleic) | 18.7 ± 0.8% | 13.5 ± 0.6% | 9.3 ± 0.4% | 50.7 ± 2.2% |
These tables illustrate that the fatty acid composition of the diet is directly reflected in the composition of myocellular DAGs and TAGs.[1][2] A diet rich in saturated fats leads to an accumulation of saturated fatty acids in these lipid classes, while diets rich in monounsaturated or polyunsaturated fats lead to a corresponding enrichment of these specific unsaturated fatty acids.[1][2] This suggests that direct treatment of cells with monopalmitin would likely increase the proportion of C16:0 in cellular lipids, whereas monoolein treatment would increase the C18:1 content.
Experimental Protocols
Cell Culture and Monoglyceride Treatment
-
Cell Line: HeLa (human cervical cancer) or HepG2 (human liver cancer) cells are commonly used for lipid metabolism studies.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Monoglyceride Preparation: Monopalmitin and monoolein are dissolved in ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.
-
Treatment: Cells are seeded in culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing the desired concentration of monoglyceride (e.g., 10-100 µM) or the vehicle control (ethanol or DMSO). The treatment duration can range from a few hours to 24 hours, depending on the experimental endpoint.
Lipid Extraction
A modified Bligh and Dyer method is commonly employed for total lipid extraction from cultured cells.
-
Cell Harvesting: After treatment, the culture medium is removed, and the cells are washed twice with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis and Extraction: A mixture of chloroform:methanol (1:2, v/v) is added to the cell pellet. The sample is vortexed and incubated on ice.
-
Phase Separation: Chloroform and water are added to the mixture to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v). The sample is vortexed and centrifuged to separate the phases.
-
Lipid Collection: The lower organic phase, containing the lipids, is carefully collected.
-
Drying and Storage: The collected lipid extract is dried under a stream of nitrogen and stored at -80°C until analysis.
Lipidomic Analysis by LC-MS/MS
-
Chromatography: The dried lipid extract is reconstituted in an appropriate solvent (e.g., methanol/chloroform 1:1). The lipids are then separated using liquid chromatography (LC), typically with a C18 reversed-phase column. A gradient of mobile phases is used to elute the different lipid classes.[4][5]
-
Mass Spectrometry: The eluent from the LC system is introduced into a high-resolution mass spectrometer (e.g., a Q-Exactive or Orbitrap).[6] The mass spectrometer is operated in both positive and negative ion modes to detect a wide range of lipid species.
-
Data Acquisition: Data is acquired using a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method. MS1 scans are used to determine the mass-to-charge ratio of the intact lipid molecules, and MS2 scans (fragmentation) are used to identify the lipid class and fatty acid composition.[7]
-
Data Analysis: The raw data is processed using specialized lipidomics software (e.g., LipidSearch, MS-DIAL). The lipids are identified based on their accurate mass and fragmentation patterns. The peak areas of the identified lipids are used for relative quantification.
Signaling Pathways and Cellular Effects
The saturation of the acyl chain in monoglycerides influences their physical properties and, consequently, their interaction with cellular membranes and signaling pathways.
Membrane Fluidity and Permeability
Unsaturated monoglycerides, like monoolein, have a kinked structure due to the double bond, which disrupts the orderly packing of phospholipids (B1166683) in the cell membrane. This leads to an increase in membrane fluidity and permeability.[8] In contrast, saturated monoglycerides, such as monopalmitin, have a linear structure that allows for tighter packing with membrane phospholipids, potentially decreasing membrane fluidity.
Caption: Differential effects of saturated and unsaturated monoglycerides on cell membrane fluidity.
Golgi Apparatus Integrity
Monoacylglycerols have been shown to disrupt the structure of the Golgi apparatus.[9] This effect is not observed with fatty acids alone, suggesting a specific action of the monoglyceride molecule. The fragmentation of the Golgi can have significant consequences for protein trafficking and secretion, as well as for the processing of lipids destined for incorporation into lipoproteins or other cellular compartments.[9]
Caption: Proposed mechanism for monoacylglycerol-induced disruption of the Golgi apparatus.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative lipidomics study of cells treated with different monoglycerides.
Caption: A schematic overview of the experimental workflow for comparative lipidomics.
Conclusion
The lipidomic response of cells to monoglyceride treatment is highly dependent on the structure of the monoglyceride's fatty acid chain. Saturated monoglycerides like monopalmitin and unsaturated monoglycerides like monoolein are likely to induce distinct changes in the cellular lipidome, particularly in the composition of diacylglycerols and triacylglycerols. These alterations in lipid composition can, in turn, affect membrane biophysical properties and key cellular processes such as Golgi-mediated trafficking. The methodologies and data presented in this guide provide a framework for researchers to investigate the specific effects of different monoglycerides in their experimental systems, ultimately contributing to a better understanding of lipid metabolism and signaling in health and disease.
References
- 1. Differential effects of saturated versus unsaturated dietary fatty acids on weight gain and myocellular lipid profiles in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effects of saturated versus unsaturated dietary fatty acids on weight gain and myocellular lipid profiles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Raw Lipidomics Dataset for: "Perturbation of de novo lipogenesis hinders MERS-CoV assembly and release, but not the biogenesis of viral replication organelles" - Mendeley Data [data.mendeley.com]
- 7. Mass-spectrometry-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of fatty acids and monoglycerides on permeability of lipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Safety Operating Guide
Proper Disposal of 1-Linoleoyl Glycerol: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for substances like 1-Linoleoyl Glycerol is paramount to ensuring a safe laboratory environment and preventing ecological contamination. This guide provides a procedural, step-by-step approach to the proper disposal of this compound, focusing on safety and regulatory compliance.
Hazard Identification and Preliminary Considerations
Before initiating any disposal procedure, it is essential to consult the Safety Data Sheet (SDS) for the specific this compound product in use. Commercially available this compound is often supplied as a solution in a solvent, such as acetonitrile[1][2]. Acetonitrile is a highly flammable liquid and is harmful if swallowed, in contact with skin, or inhaled[1]. Therefore, the disposal procedure must account for the hazards of both the solute and the solvent.
Key Hazards Associated with this compound in Acetonitrile:
-
Flammability: Highly flammable liquid and vapor[1].
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation[1].
-
Environmental Hazards: May be toxic to aquatic life with long-lasting effects[3].
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound. This is a general guideline and should be adapted to comply with your institution's specific policies and local regulations.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat[1].
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors[1].
2. Waste Segregation and Collection:
-
This compound waste, particularly when in a solvent like acetonitrile, should be collected as hazardous chemical waste[4][5].
-
Use a designated, leak-proof, and compatible waste container. The container must be clearly labeled as "Hazardous Waste"[5][6].
-
The label should include the full chemical name ("this compound in Acetonitrile"), the concentration, and the associated hazards (e.g., "Flammable," "Toxic")[4][5].
-
Do not mix this waste with other incompatible waste streams[5]. For example, keep it separate from strong acids, bases, and oxidizing agents.
3. Container Management:
-
Keep the hazardous waste container securely closed except when adding waste[5].
-
Store the waste container in a designated, secondary containment area that is cool, dry, and well-ventilated, away from sources of ignition[1][5].
4. Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, should be considered contaminated and disposed of as hazardous waste[5].
-
Place these items in a sealed, labeled bag or container designated for solid hazardous waste.
5. Empty Container Disposal:
-
Empty containers that held this compound must be properly managed.
-
If the container held a solution in a toxic solvent like acetonitrile, it should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or another appropriate solvent compatible with your waste stream)[5].
-
The rinsate from this process is also considered hazardous waste and must be collected in the appropriate liquid hazardous waste container[5].
-
After triple-rinsing and allowing it to air dry in a fume hood, the container may be disposed of in the regular trash or recycled, depending on institutional policies[5][6]. Always deface the original label before disposal.
6. Final Disposal:
-
The collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[4][7].
-
Never pour this compound or its solutions down the drain or dispose of it in the regular trash[5][6].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Institutional Compliance
It is imperative to remember that these are general guidelines. Your institution's Environmental Health and Safety (EHS) department is the ultimate authority on chemical waste disposal procedures. Always consult with your EHS office to ensure full compliance with all local, state, and federal regulations. They can provide specific guidance on waste container types, labeling requirements, and pickup schedules.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
